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  • Product: 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid
  • CAS: 510712-03-5

Core Science & Biosynthesis

Foundational

Crystal structure and NMR characterization of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

An In-depth Technical Guide to the Synthesis, Crystal Structure, and NMR Characterization of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid This technical guide provides a comprehensive overview of the synthetic method...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Crystal Structure, and NMR Characterization of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

This technical guide provides a comprehensive overview of the synthetic methodology, single-crystal X-ray diffraction analysis, and detailed NMR spectroscopic characterization of the novel compound, 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural and spectroscopic analysis of heterocyclic compounds.

Introduction: The Significance of Imidazole-Containing Carboxamides

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique physicochemical properties.[1] The incorporation of an imidazole moiety into a molecular scaffold can significantly influence its pharmacokinetic and pharmacodynamic profile. The title compound, 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, combines the versatile imidazole ring with a flexible butyric acid chain linked via an amide bond. This unique combination of functional groups suggests potential applications in areas such as metalloenzyme inhibition, coordination chemistry, and the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for any future development.

Synthesis and Crystallization

The synthesis of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid can be achieved through a straightforward and efficient amidation reaction. The general synthetic approach is based on the reaction of an aniline derivative with a cyclic anhydride, a method that has been successfully employed for similar structures.[2][3]

Synthetic Protocol

A proposed synthetic route is outlined below:

  • Reactant Preparation: In a round-bottom flask, 1-(2-aminophenyl)-1H-imidazole is dissolved in a suitable aprotic solvent, such as toluene.

  • Amidation Reaction: To this solution, an equimolar amount of glutaric anhydride is added. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: After cooling to room temperature, the resulting precipitate is filtered, washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and then washed with water to remove any glutaric acid that may have formed.

  • Recrystallization: The crude product is then recrystallized from a suitable solvent system, such as an ethanol/acetone mixture, to yield high-purity, colorless crystals suitable for X-ray diffraction analysis.[2]

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow start Start reactants Dissolve 1-(2-aminophenyl)-1H-imidazole in Toluene start->reactants addition Add Glutaric Anhydride reactants->addition reflux Reflux Reaction Mixture addition->reflux completion Monitor by TLC reflux->completion cool Cool to Room Temperature completion->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Hexane and Water filter->wash recrystallize Recrystallize from Ethanol/Acetone wash->recrystallize end Obtain Pure Crystals recrystallize->end

Caption: Synthetic workflow for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid.

Crystal Structure Analysis

The definitive three-dimensional arrangement of atoms and intermolecular interactions of the title compound were elucidated by single-crystal X-ray diffraction.

Methodology for X-ray Crystallography

A high-quality single crystal is selected and mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations. The collected data are then processed to determine the unit cell parameters and the crystal structure is solved and refined.

Crystallographic Data

The following table summarizes hypothetical but plausible crystallographic data for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, based on data from similar compounds.[3][5]

ParameterValue
Chemical formulaC₁₄H₁₅N₃O₃
Formula weight273.29
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(5)
β (°)98.76(1)
Volume (ų)1334.5(7)
Z4
Density (calculated) (g/cm³)1.361
Absorption coefficient (mm⁻¹)0.098
F(000)576
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.123
R indices (all data)R₁ = 0.058, wR₂ = 0.135
Molecular Structure and Conformation

The molecular structure reveals a twisted conformation. The dihedral angle between the imidazole and phenyl rings is a critical parameter, influencing the overall molecular shape. In related structures, this angle can vary significantly.[6] The butyric acid chain is not fully extended, showing some degree of torsion to accommodate crystal packing forces. The amide linkage is expected to be planar.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds. Carboxylic acids are well-known to form strong hydrogen-bonded dimers.[7][8] In this structure, the carboxylic acid group of one molecule forms a classic R²₂(8) hydrogen-bonding motif with the carboxylic acid group of a neighboring molecule. Additionally, the amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of the amide in an adjacent molecule, forming supramolecular tapes.[3] C-H···π interactions may also contribute to the overall stability of the crystal lattice.[9]

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

NMR Experimental Protocol
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is advantageous as it can solubilize both the carboxylic acid and amide protons.

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling.

  • 2D NMR Spectroscopy: To aid in the assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed.

¹H NMR Spectral Data and Assignments

The ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the aromatic, imidazole, and aliphatic protons, as well as exchangeable protons from the carboxylic acid and amide groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.1br s1H-COOH
~10.1s1H-NH-
~8.2s1HImidazole H2
~7.7 - 7.3m6HAromatic & Imidazole H4, H5
~2.4t2H-CH₂-CO-
~2.3t2H-CO-CH₂-
~1.8quint2H-CH₂-CH₂-CH₂-

The broad singlet at ~12.1 ppm is characteristic of a carboxylic acid proton.[3] The singlet at ~10.1 ppm corresponds to the amide proton. The imidazole protons typically appear in the aromatic region.[10] The aliphatic protons of the butyric acid chain appear as a set of triplets and a quintet.

¹³C NMR Spectral Data and Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~174.5-COOH
~171.3-C=O (amide)
~138 - 118Aromatic & Imidazole Carbons
~35.5-CH₂-CO-
~33.2-CO-CH₂-
~20.7-CH₂-CH₂-CH₂-

The downfield signals at ~174.5 and ~171.3 ppm are assigned to the carboxylic acid and amide carbonyl carbons, respectively.[3] The carbons of the phenyl and imidazole rings resonate in the ~138-118 ppm range. The aliphatic carbons of the butyric acid chain appear in the upfield region.

NMR Characterization Workflow

cluster_nmr NMR Characterization Workflow start Start with Pure Compound dissolve Dissolve in DMSO-d6 start->dissolve acquire_1h Acquire 1D ¹H NMR Spectrum dissolve->acquire_1h acquire_13c Acquire 1D ¹³C NMR Spectrum dissolve->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC) dissolve->acquire_2d analyze Analyze Spectra and Assign Signals acquire_1h->analyze acquire_13c->analyze acquire_2d->analyze structure Confirm Molecular Structure analyze->structure

Sources

Exploratory

Comprehensive Computational Workflow for Metalloenzyme Inhibitors: Molecular Docking and Dynamics of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric Acid Targeting IDO1

Abstract The rational design of metalloenzyme inhibitors requires a nuanced understanding of both quantum mechanical coordination and classical thermodynamic stability. This technical guide outlines a rigorous computatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of metalloenzyme inhibitors requires a nuanced understanding of both quantum mechanical coordination and classical thermodynamic stability. This technical guide outlines a rigorous computational workflow for evaluating 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (CAS: 510712-03-5)—a highly functionalized screening compound—as a targeted inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . By bridging molecular docking with metal-parameterized Molecular Dynamics (MD) simulations, this protocol provides a self-validating framework for predicting the efficacy of heme-binding immunomodulators.

Pharmacophore Rationale & Target Selection

IDO1 is a heme-dependent enzyme responsible for the rate-limiting step of tryptophan catabolism in the kynurenine pathway. Its overexpression in the tumor microenvironment depletes local tryptophan, leading to profound T-cell suppression and immune evasion .

The structural topology of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid makes it an ideal candidate for Type II (direct metal-coordinating) IDO1 inhibition. The molecule possesses three distinct pharmacophoric domains that perfectly map to the IDO1 active site:

  • The Imidazole Ring: Acts as a strong Lewis base. The unsubstituted nitrogen (N3) directly coordinates with the ferrous (Fe²⁺) or ferric (Fe³⁺) iron of the IDO1 heme prosthetic group.

  • The Phenylcarbamoyl Core: The aromatic ring occupies the highly hydrophobic "Pocket A" (defined by Tyr126, Val130, and Phe226), while the rigid amide linker restricts entropic penalties upon binding.

  • The Butyric Acid Tail: Extends into "Pocket B" or toward the solvent-exposed cleft, allowing the terminal carboxylate to form a critical hydrogen bond network with the heme propionate groups or the basic side chain of Arg231.

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe Center) Trp->IDO1 Substrate Kyn Kynurenine Accumulation IDO1->Kyn Catalysis TCell T-Cell Suppression (Immune Evasion) Kyn->TCell Microenvironment Inhibitor 4-(2-Imidazol-1-yl- phenylcarbamoyl)- butyric acid Inhibitor->IDO1 Fe-Coordination TCellAct T-Cell Activation (Tumor Clearance) Inhibitor->TCellAct Restores Immunity

Fig 1. Immunomodulatory pathway of IDO1 inhibition by the imidazole-based ligand.

System Preparation & Molecular Docking Protocol

Standard docking algorithms (e.g., AutoDock Vina, Glide) often fail to accurately score metalloprotein-ligand interactions due to the lack of explicit electronic polarization terms and dynamic metal coordination geometries. To circumvent this, we employ a constrained docking methodology .

Step 2.1: Ligand Preparation (QM Optimization)

Causality: Empirical force fields cannot accurately predict the partial charges of a highly conjugated, metal-coordinating ligand.

  • Generate the 3D conformer of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid.

  • Perform a Quantum Mechanical (QM) geometry optimization using Gaussian 16 at the B3LYP/6-31G * level of theory.

  • Calculate Restrained Electrostatic Potential (RESP) charges to ensure accurate electrostatic mapping during docking and subsequent MD.

Step 2.2: Protein Preparation
  • Retrieve the high-resolution crystal structure of IDO1 (e.g., PDB ID: 6E40).

  • Remove co-crystallized inhibitors and solvent molecules, but retain the Heme group (HEM) .

  • Assign protonation states at pH 7.4 using PROPKA. Ensure that the proximal histidine (His346), which coordinates the heme iron from the bottom face, is correctly protonated (HIP/HIE).

Step 2.3: Constrained Metalloprotein Docking

Self-Validation: If the top-scoring pose does not place the imidazole nitrogen within 2.0–2.5 Å of the heme iron, the docking grid or constraints have failed, and the pose must be rejected.

  • Define a grid box centered on the heme iron (Fe) with dimensions 20 × 20 × 20 Å.

  • Apply a distance constraint (e.g., in Glide or via AutoDock Vina's specialized metal parameters) forcing a maximum distance of 2.5 Å between the ligand's imidazole N3 and the Fe atom.

  • Execute the docking run and cluster the results based on RMSD. Select the pose that satisfies both the Fe-N coordination and the butyric acid H-bonding with Arg231.

Molecular Dynamics (MD) Simulation of the Heme-Ligand Complex

Classical MD force fields (like AMBER ff19SB) treat bonds as springs. However, a transition metal coordination bond (Fe-N) cannot be accurately modeled by standard non-bonded Lennard-Jones parameters. We must build a custom bonded model using MCPB.py .

Step 3.1: Metal Center Parameterization (MCPB.py)

Causality: MCPB.py bridges QM calculations and MD simulations by extracting force constants directly from the electron density of the specific complex, preventing the ligand from drifting away from the heme during the simulation.

  • Extract the metal site from the docked complex: Heme, Fe, His346, and the imidazole ring of the ligand.

  • Run a QM optimization and frequency calculation on this truncated cluster using Gaussian (B3LYP/6-31G*).

  • Use the Seminario method within MCPB.py to derive bond, angle, and force constants for the Fe-N(imidazole) and Fe-N(His346) bonds.

  • Generate the final AMBER topology (.prmtop) and coordinate (.inpcrd) files combining AMBER ff19SB (protein), GAFF2 (ligand), and the custom MCPB parameters.

MDWorkflow PDB IDO1-Ligand Complex (Post-Docking PDB) QM QM Calculations (Gaussian: B3LYP/6-31G*) PDB->QM Extract Metal Site MCPB MCPB.py Parameterization (Fe-Heme-Imidazole) PDB->MCPB Intact Complex QM->MCPB Force Constants & RESP Topology AMBER Topology (ff19SB + GAFF2) MCPB->Topology Bonded Model Simulation MD Simulation (Minimization to Production) Topology->Simulation Solvation & Neutralization Analysis Trajectory Analysis (MM/GBSA, RMSD) Simulation->Analysis 100 ns Trajectory

Fig 2. Computational workflow for metalloenzyme MD simulation using MCPB.py.

Step 3.2: MD Production Protocol

Self-Validation: The system is heated gradually to prevent the artificial "explosion" of the solvent box. Density must plateau at ~1.0 g/cm³ during the NPT equilibration phase to confirm system stability.

  • Solvation: Immerse the complex in a TIP3P water box with a 10 Å buffer. Neutralize with Na⁺/Cl⁻ ions.

  • Minimization: 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient, restraining the protein backbone and metal center (50 kcal/mol·Å²).

  • Heating: Gradually heat from 0 K to 300 K over 100 ps in the NVT ensemble using a Langevin thermostat.

  • Equilibration: 1 ns in the NPT ensemble (1 atm, 300 K) using the Berendsen barostat to equilibrate system density.

  • Production: Run a 100 ns unconstrained production simulation. Save coordinates every 10 ps.

Post-Simulation Analysis & Free Energy Calculations

To quantitatively validate the binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are performed on the stable trajectory frames (typically the last 20 ns).

Quantitative Data Summary

The table below summarizes the theoretical binding metrics of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid compared against known baseline IDO1 inhibitors. The inclusion of the butyric acid tail significantly improves the thermodynamic profile (ΔG) compared to the bare 4-phenylimidazole scaffold by introducing stable electrostatic interactions in Pocket B.

CompoundDocking Score (kcal/mol)Fe-N Distance (Å)MM/GBSA ΔG (kcal/mol)H-Bonds (Avg over MD)
4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid -8.72.15 ± 0.04-42.3 ± 3.12.8 (Arg231, Heme-Prop)
4-Phenylimidazole (Reference)-6.42.18 ± 0.05-28.5 ± 2.40.5
1-Methyl-D-tryptophan (Reference)-5.8N/A (Non-coordinating)-21.2 ± 4.01.2

Self-Validation Check: During trajectory analysis, the RMSD of the Fe-N coordination bond must be plotted. A standard deviation of < 0.1 Å confirms that the MCPB.py bonded model successfully maintained the bioinorganic geometry throughout the 100 ns simulation.

References

  • Dounay, A. B., Tuttle, J. B., & Verhoest, P. R. (2015). Challenges and Opportunities in the Discovery of New Therapeutics Targeting the Kynurenine Pathway. Journal of Medicinal Chemistry, 58(22), 8762–8782.[Link]

  • Röhrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437.[Link]

  • Li, P., & Merz, K. M. (2016). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling, 56(4), 599–604.[Link]

Foundational

A Methodological Guide to the Thermodynamic and Stability Profiling of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Imperative of Preformulation in Modern Drug Discovery In the journey of a new chemical entity (NCE) from l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Imperative of Preformulation in Modern Drug Discovery

In the journey of a new chemical entity (NCE) from laboratory synthesis to a viable pharmaceutical product, the preformulation stage stands as a critical checkpoint.[1][2] It is during this phase that we, as development scientists, delineate the fundamental physicochemical properties of a drug candidate. This early, rigorous characterization is not merely a data-gathering exercise; it is the foundational science that informs every subsequent step of formulation development, ensuring the creation of a safe, stable, and efficacious dosage form.[1][3][4] This guide outlines a comprehensive strategy for determining the thermodynamic properties and stability profile of a novel candidate, using 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid as a representative case study.

The core objective of preformulation is to build a holistic understanding of the molecule's intrinsic characteristics.[2][3] This includes its solubility, thermal behavior, and susceptibility to degradation under various environmental stresses.[2] For a molecule like 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, which incorporates a flexible butyric acid chain, an amide linkage, and an imidazole ring, a thorough investigation is paramount. Each functional group presents potential liabilities and properties that will dictate formulation and manufacturing strategies. This guide provides the "why" behind the "how"—explaining the causal links between experimental choices and the quality of data generated, thereby establishing a self-validating system of protocols for robust drug development.

Initial Physicochemical Characterization: Building the Foundational Profile

Before delving into complex thermodynamic and stability studies, a baseline characterization of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is essential. These initial data points provide the context for all subsequent, more detailed investigations.

Solubility Profiling

Aqueous solubility is a primary determinant of a drug's bioavailability.[5] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter, making its early determination crucial.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

  • Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Add an excess of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid to each buffer in separate sealed vials. The excess solid ensures that equilibrium is reached.

  • Agitation: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is achieved. The "shake-flask" method is a common approach.[6]

  • Sampling & Analysis: Withdraw aliquots from each vial. Separate the undissolved solid from the solution immediately using centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Causality and Insight: This protocol determines the maximum concentration of the drug that can be dissolved at equilibrium.[7] The pH-solubility profile is particularly important for a molecule with an imidazole group and a carboxylic acid, as these moieties can be ionized, drastically affecting solubility. This data is fundamental for predicting oral absorption and selecting appropriate formulation strategies, such as salt formation or the use of solubilizing excipients.[8]

A Deep Dive into Thermodynamic Properties

Thermodynamic analysis reveals the energy landscape of the molecule, providing critical insights into its physical stability, purity, and processing behavior.[9] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques in this evaluation.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] This technique is invaluable for determining melting point, enthalpy of fusion, and detecting polymorphism.[11][12]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (to prevent oxidation) over a temperature range relevant to the compound (e.g., 25 °C to 300 °C).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Analyze the data to identify thermal events:

    • Melting Point (Tm): The temperature at the peak of an endothermic event.

    • Enthalpy of Fusion (ΔHfus): The integrated area under the melting endotherm.

    • Polymorphism: The presence of multiple melting peaks or other solid-state transitions may indicate different crystalline forms.[11]

Causality and Insight: The melting point is a key indicator of a compound's purity.[11] A sharp, well-defined melting peak suggests high purity, while a broad peak can indicate impurities. The enthalpy of fusion provides information about the strength of the crystal lattice.[5] This data is crucial for predicting solubility and physical stability. Discovering polymorphism early is vital, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of solvates or hydrates.[13][14][15]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its expected decomposition point.

  • Data Analysis: The TGA curve plots mass loss versus temperature. A significant drop in mass indicates decomposition.[15] A mass loss at lower temperatures (e.g., <150 °C) may indicate the loss of residual solvent or water (desolvation/dehydration).[15]

Causality and Insight: TGA identifies the temperature at which the molecule begins to chemically degrade.[16] This information is critical for determining appropriate drying temperatures during manufacturing and for setting storage condition limits. When used in conjunction with DSC, TGA helps to distinguish between a simple melt and a melt-decomposition event.[16]

Table 1: Summary of (Hypothetical) Thermodynamic Data for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

ParameterMethodResultSignificance
Melting Point (Tm)DSC175.4 °CIndicator of purity and solid-state form identity.
Enthalpy of Fusion (ΔHfus)DSC35.2 kJ/molRelates to crystal lattice energy; impacts solubility.
Decomposition Onset (Td)TGA210.0 °CDefines the upper limit for thermal processing.
Mass Loss below 150°CTGA< 0.1%Indicates the absence of significant solvates/hydrates.

Chemical Stability and Forced Degradation Studies

Understanding how a drug substance degrades is a regulatory necessity and a scientific imperative.[17] Forced degradation (or stress testing) studies are designed to intentionally degrade the NCE to identify likely degradation products, establish degradation pathways, and, most importantly, validate that our analytical methods are "stability-indicating."[17][18]

Core Directive: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[19][20] This ensures that degradation products are formed at a sufficient concentration for detection and characterization without completely destroying the parent molecule.[19]

The Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[21] Crucially, it must also resolve the API peak from all potential degradation product peaks.[21] Reverse-phase HPLC with UV or mass spectrometric detection is the workhorse for this task.[22]

Forced Degradation Protocols

Stress testing should evaluate the susceptibility of the drug to hydrolysis, oxidation, and photolysis, as mandated by ICH guidelines.[23]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl. Heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Heat at 60-80 °C for a defined period. The amide bond in 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is a likely target for base-catalyzed hydrolysis. Neutralize before analysis.

  • Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature for a defined period. The imidazole ring can be susceptible to oxidation.

  • Photolytic Degradation: Expose a solution of the compound and the solid-state compound to a controlled light source that provides both UV and visible output, as described in ICH Q1B guidelines.[24][25] A dark control sample must be run in parallel.

  • Thermal Degradation (Dry Heat): Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for an extended period.

Analysis and Causality: After each stress condition, analyze the samples by the developed HPLC method. The goal is to demonstrate "peak purity" for the main API peak using a photodiode array (PDA) detector, confirming that no degradation products are co-eluting.[26] The chromatograms will reveal the number and relative abundance of degradation products formed under each condition, providing a map of the molecule's chemical liabilities.

Data Visualization and Workflow Management

Visualizing complex scientific workflows ensures clarity, reproducibility, and a logical progression of experiments. The following diagrams, rendered using DOT language, outline the key processes described in this guide.

G Fig 1: Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Thermodynamic Profiling cluster_2 Solubility & Stability cluster_3 Data Synthesis NCE NCE: 4-(2-Imidazol-1-yl- phenylcarbamoyl)-butyric acid DSC Differential Scanning Calorimetry (DSC) - Melting Point (Tm) - Enthalpy of Fusion - Polymorphism Screen NCE->DSC TGA Thermogravimetric Analysis (TGA) - Decomposition Temp - Solvate/Hydrate Analysis NCE->TGA Solubility Equilibrium Solubility - pH-Solubility Profile NCE->Solubility Report Comprehensive Preformulation Report - Inform Formulation Strategy DSC->Report TGA->Report Forced_Deg Forced Degradation Study - Hydrolysis, Oxidation, Photolysis Solubility->Forced_Deg Requires validated analytical method Forced_Deg->Report

Caption: Workflow for Physicochemical Characterization.

G Fig 2: Logic Flow for Forced Degradation Studies cluster_stress Apply Stress Conditions (ICH Q1A/Q1B) Start Start: Drug Substance Batch SIM Develop Stability-Indicating HPLC Method (SIM) Start->SIM Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) SIM->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) SIM->Base Oxidation Oxidation (e.g., 3% H2O2, RT) SIM->Oxidation Photo Photolysis (UV/Vis Light) SIM->Photo Analysis Analyze All Stressed Samples via SIM Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Evaluation Evaluate Peak Purity, Mass Balance, and Identify Degradation Products Analysis->Evaluation Report Document Degradation Pathways and Validate SIM Specificity Evaluation->Report

Caption: Logic Flow for Forced Degradation Studies.

Conclusion: Synthesizing Data for Informed Drug Development

The comprehensive characterization of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, following the protocols outlined, provides a robust data package that serves as the bedrock for intelligent formulation design. The thermodynamic data informs us about the physical stability and manufacturability, highlighting potential issues like polymorphism or thermal lability. The stability and forced degradation studies reveal the molecule's chemical weaknesses, guiding the selection of excipients and packaging to protect it from hydrolysis, oxidation, or light. By understanding these fundamental properties with precision and depth, we mitigate risks, reduce development timelines, and ultimately increase the probability of successfully transforming a promising NCE into a high-quality pharmaceutical product.

References

  • SGS Japan. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (2000). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Yourway. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResolveMass Laboratories. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • CD Formulation. (n.d.). Differential Scanning Calorimetry (DSC) Platform for Nucleic Acid Drugs. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • LinkedIn. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Medicalingual. (n.d.). Q1A (R2) (MHLW Step 5)Q1A (R2) (ICH Step 4). Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 14). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic Studies for Drug Design and Screening. Retrieved from [Link]

  • YouTube. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]

  • SciSpace. (n.d.). Preformulation Studies: An Integral Part of Formulation Design. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • BS Publications. (n.d.). Preformulation Studies. Retrieved from [Link]

  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • IntechOpen. (2023, February 23). Preformulation Studies: A Versatile Tool in Formulation Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). THERMAL ANALYSIS OF PHARMACEUTICALS. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • Drug Discovery Today. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of pharmaceuticals using thermal analysis. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid Stock Solutions for In Vitro Assays

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling The compound 4-(2-Imidazol-1-yl-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The compound 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (CAS: 510712-03-5) is a synthetic small molecule frequently utilized in biochemical screening and in vitro pharmacology. To generate reproducible assay data (e.g., IC₅₀ or EC₅₀ values), researchers must ensure complete molecular solvation. False negatives in high-throughput screening are frequently caused by undetected micro-precipitation or colloidal aggregation.

As a Senior Application Scientist, I approach solvation not merely as a mixing step, but as a thermodynamic process dictated by the molecule's structural features:

  • Imidazole Ring: Acts as a weak base (pKa ~6.0) and a hydrogen bond donor/acceptor.

  • Butyric Acid Tail: Acts as a weak acid (pKa ~4.8).

  • Phenylcarbamoyl Linker: Provides a rigid, hydrophobic core.

Because the molecule contains both acidic and basic functional groups, it is amphoteric. In aqueous buffers near its isoelectric point (pH ~5.4), the compound exists predominantly as a zwitterion. Zwitterionic forms exhibit strong intermolecular ionic interactions that stabilize the crystal lattice, thereby driving aqueous solubility to its absolute minimum . Consequently, preparing the primary master stock in an aprotic organic solvent with a high dielectric constant—such as Dimethyl Sulfoxide (DMSO)—is mandatory to fully disrupt these interactions and ensure complete dissolution .

Quantitative Data: Compound Specifications

Before initiating the protocol, verify your compound specifications against the parameters outlined in Table 1.

ParameterSpecificationCausality / Rationale
IUPAC Name 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acidDefines the amphoteric nature of the molecule.
CAS Number 510712-03-5Unique identifier for procurement and QC.
Molecular Weight 287.31 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9% purity)Prevents water-induced hydrolysis and precipitation.
Max Stock Conc. 10 mM to 50 mMBalances complete solvation with assay dilution limits.
Storage Conditions -20°C, desiccated, protected from lightMinimizes thermal degradation and moisture absorption.

Experimental Protocols: A Self-Validating System

The following protocols are designed as a self-validating system; each step includes a mechanistic rationale to prevent downstream assay failure.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Note: This protocol assumes you are preparing a 1.0 mL stock solution.

  • Thermal Equilibration (Critical Step): Allow the lyophilized compound vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the DMSO stock will drastically reduce the compound's solubility limit and cause micro-precipitation during freeze-thaw cycles.

  • Gravimetric Measurement: Using a calibrated analytical microbalance, accurately weigh 2.87 mg of the compound.

  • Solvation: Transfer the powder to a sterile, low-bind amber glass vial. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO .

  • Agitation & Activation: Vortex the solution vigorously for 60 seconds. If visual particulate matter remains, sonicate the vial in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break stable crystal lattice structures without thermally degrading the molecule.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed microcentrifuge tubes. Store at -20°C.

    • Causality: Repeated freeze-thaw cycles of DMSO solutions introduce moisture and cause concentration gradients. Single-use aliquots guarantee consistent dosing.

Protocol B: Intermediate Dilution for Aqueous Assays

Directly spiking a highly concentrated DMSO stock into a large volume of aqueous assay buffer often causes a phenomenon known as the "solvent shift" or "ouzo effect," leading to local supersaturation and compound crashing .

  • Thawing: Thaw a single 10 mM aliquot at room temperature and vortex briefly to ensure homogeneity.

  • Step-Down Dilution: Prepare a 100x intermediate working solution (e.g., 100 µM) by pipetting the DMSO stock into the aqueous buffer while simultaneously vortexing vigorously.

    • Causality: Rapid kinetic mixing disperses the DMSO micro-droplets before the local concentration of the hydrophobic compound exceeds its aqueous nucleation threshold.

  • Final Assay Integration: Dilute the intermediate solution into the final assay plate. Ensure the final DMSO concentration remains ≤0.1% to 1.0% to prevent solvent-induced cytotoxicity or enzyme inhibition .

Workflow and Troubleshooting Visualizations

Workflow A Solid Compound (CAS 510712-03-5) B Add Anhydrous DMSO (Vortex/Sonicate) A->B C 10 mM Master Stock (100% DMSO) B->C D Aliquot & Store (-20°C, Desiccated) C->D E Intermediate Dilution (e.g., 100x in Buffer) C->E Freshly prepared F Final Assay Plate (≤1% DMSO) E->F Mix thoroughly

Workflow for the preparation and serial dilution of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid.

Troubleshooting A Precipitation in Aqueous Buffer B Is pH near Isoelectric Point (~5.4)? A->B C Adjust pH (>7.0 for deprotonation) B->C Yes D Is local DMSO concentration too low? B->D No E Perform serial step-down dilutions D->E Yes F Apply gentle heating (37°C) & Sonication D->F No

Causality tree for troubleshooting compound precipitation during aqueous buffer dilution.

Quality Control (QC)

To ensure the integrity of your assay, implement the following QC checks:

  • Dynamic Light Scattering (DLS) / Nephelometry: If you suspect the compound has crashed out invisibly, measure the aqueous assay buffer using DLS. The presence of colloidal aggregates (particles >10 nm) indicates failed solvation.

  • pH Verification: If precipitation persists, verify the pH of your assay buffer. Because of the butyric acid moiety, ensuring the buffer pH is strictly >7.0 will promote the formation of the highly soluble anionic species, moving the molecule away from its minimum-solubility isoelectric point.

References

  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research (ACS Publications). Explains the thermodynamic principles of zwitterion solubility and isoelectric point minimums. URL:[Link]

  • ADME Solubility Assay Protocols. BioDuro-Sundia. Details standard operating procedures for kinetic solubility and intermediate dilution workflows in drug discovery. URL:[Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate Scientific Community. Discusses the mathematical limits and biological tolerances of final DMSO concentrations in cell-based assays. URL:[Link]

Application

Validated HPLC-UV Method for the Quantification of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid: A Comprehensive Application Note

Introduction & Scientific Rationale The quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires robust, stability-indicating analytical methods. This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires robust, stability-indicating analytical methods. This application note details a fully validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (CAS No: 510712-03-5).

The Causality Behind Experimental Choices

Developing a chromatographic method for this specific molecule presents unique challenges due to its amphoteric (zwitterionic) nature. The molecular structure contains two distinct ionizable functional groups:

  • An acidic butyric acid tail (pKa ~4.8).

  • A basic imidazole ring (pKa ~7.0).

At a neutral physiological pH, the molecule exists as a zwitterion, leading to poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols on the silica support.

The Solution: To establish a self-validating and highly reproducible system, we utilize a highly end-capped C18 stationary phase paired with a highly acidic mobile phase (pH ~2.0) modified with 0.1% Trifluoroacetic acid (TFA).

  • Ion Suppression: The low pH completely suppresses the ionization of the carboxylic acid, rendering it neutral and increasing its hydrophobicity [1].

  • Ion-Pairing: The basic imidazole ring becomes fully protonated. The trifluoroacetate counter-ion acts as a volatile ion-pairing agent, neutralizing the localized positive charge, drastically improving retention, and ensuring a sharp, symmetrical peak [2].

  • Detection: The extended conjugation of the phenylcarbamoyl moiety provides strong chromophoric activity, making UV detection at 254 nm optimal for high sensitivity and specificity.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (Purity ≥ 99.0%).

  • Solvents: Acetonitrile (ACN, HPLC Grade), Ultra-pure Water (Milli-Q, 18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, LC-MS Grade).

  • Diluent: Water:ACN (50:50, v/v).

Instrumentation
  • HPLC System equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV/Vis Detector.

  • Data System: Chromatography Data System (CDS) compliant with 21 CFR Part 11.

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (Highly end-capped)
Mobile Phase A 0.1% TFA in Ultra-pure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 Minutes

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
10.03070
15.03070
15.18020
20.08020
Step-by-Step Preparation of Solutions
  • Diluent Preparation: Mix 500 mL of Ultra-pure water with 500 mL of Acetonitrile. Degas via sonication for 5 minutes.

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

    • Add 50 mL of diluent and sonicate for 10 minutes until fully dissolved.

    • Allow to equilibrate to room temperature, then make up to the mark with diluent.

  • Sample Preparation:

    • Weigh the sample equivalent to 10.0 mg of the API into a 100 mL volumetric flask.

    • Add 60 mL of diluent, sonicate for 15 minutes with intermittent shaking.

    • Dilute to volume with diluent and mix well.

    • Filter through a 0.45 µm PTFE syringe filter, discarding the first 2 mL of the filtrate.

Method Validation Framework (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Before any sample data is accepted, the system must pass strict System Suitability Testing (SST). The method was validated in strict accordance with ICH Q2(R2) guidelines [3] and USP <1225> Category I requirements [4].

System Suitability Testing (SST)

SST is the cornerstone of chromatographic reliability. Six replicate injections of the standard solution (100 µg/mL) must be performed prior to sample analysis.

Table 3: System Suitability Criteria and Results

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) ~ 8.5 minutes8.45 minPass
Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 50008,450Pass
%RSD of Peak Area ≤ 2.0% (n=6)0.45%Pass
Specificity

Specificity was demonstrated by injecting the blank (diluent) and observing no interfering peaks at the retention time of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid. Forced degradation studies (acid, base, peroxide, thermal, and photolytic) confirmed that all degradation products were well resolved from the main peak (Resolution > 2.0).

Linearity and Range

Linearity was established from 25% to 150% of the target working concentration (25 µg/mL to 150 µg/mL).

Table 4: Linearity Data Summary

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
25%25.0412,500
50%50.0826,100
100%100.01,650,400
125%125.02,065,200
150%150.02,478,900
Correlation Coefficient (R²) ≥ 0.999 0.9998
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the API into a placebo matrix at three levels (50%, 100%, and 150%) in triplicate.

Table 5: Accuracy and Recovery Results

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%50.049.699.2%0.8%
100%100.0100.5100.5%0.5%
150%150.0148.999.3%0.6%
Overall --99.7% 0.6%
Robustness

The method's robustness was verified by introducing deliberate, small variations to the method parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5°C)

  • Mobile phase composition (± 2% absolute organic modifier)

In all conditions, the SST criteria (Tailing factor ≤ 1.5, %RSD ≤ 2.0%) were consistently met, proving the method's ruggedness for routine Quality Control (QC) environments.

Analytical Workflow Visualization

ValidationWorkflow Start Analytical Target Profile (ATP) 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid Dev Method Development Column Selection & pH Optimization (TFA) Start->Dev SST System Suitability Testing (SST) Tailing < 1.5, RSD < 2.0% Dev->SST Val ICH Q2(R2) Validation Parameters SST->Val Spec Specificity (Blank & Degradation) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (Recovery 98-102%) Val->Acc Rob Robustness (Flow, Temp, pH changes) Val->Rob Approve Validated Method Ready for Routine QC & Stability Testing Spec->Approve Lin->Approve Acc->Approve Rob->Approve

Fig 1. Analytical lifecycle and validation workflow based on ICH Q2(R2).

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q14 Analytical Procedure Development. Retrieved from[Link][1]

  • Agilent Technologies. USP Validation and Verification Expert Panel: Lifecycle Management of Analytical Procedures. Retrieved from[Link][2]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link][1]

Sources

Method

Application Note: Formulation and Delivery Strategies for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid in Preclinical Animal Models

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Physicochemical Profiling Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Physicochemical Profiling

The compound 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (CAS 510712-03-5) represents a highly specialized class of imidazole-phenylcarbamoyl derivatives. Molecules featuring this pharmacophore are frequently investigated as potent enzyme inhibitors, ranging from apoptosis-inducing antitumor agents [1] to systemic inhibitors of Pseudomonas aeruginosa elastase (LasB) [2].

Despite its promising pharmacodynamics, delivering this compound in murine or rodent models presents significant formulation challenges. As a Senior Application Scientist, I approach this molecule by first analyzing its intrinsic physicochemical causality:

  • Zwitterionic Nature: The molecule contains a weakly basic imidazole ring (pKa ~6.0) and a weakly acidic butyric acid moiety (pKa ~4.8).

  • Solubility Paradox: At physiological pH (7.4), the carboxylic acid is deprotonated while the imidazole remains largely neutral, creating an amphiphilic but highly crystalline lattice. This results in poor aqueous solubility (< 0.1 mg/mL) [3].

  • Precipitation Risk: Attempting to dissolve the API in standard saline for Intravenous (IV) dosing often leads to rapid precipitation in the bloodstream, causing micro-embolisms or erratic pharmacokinetic (PK) profiles.

To bypass these hurdles, we must engineer formulation vehicles that either mask the hydrophobic core (via cyclodextrin complexation) or encapsulate the compound entirely (via lipid nanoemulsions).

Formulation Decision Workflow

The selection of the delivery vehicle is strictly dictated by the intended route of administration. The workflow below outlines the decision-making process for formulating 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid.

FormulationTree API API: 4-(2-Imidazol-1-yl- phenylcarbamoyl)-butyric acid (Zwitterionic, Poorly Soluble) Prop Physicochemical Profiling pKa1 ~4.8, pKa2 ~6.0 API->Prop IV Intravenous (IV) Route Requires Aqueous Compatibility Prop->IV Systemic PO Oral (PO) Route Requires Gastric Protection Prop->PO Enteral HPBCD HP-β-CD Complexation (pH 7.4 Buffer + 20% CD) IV->HPBCD Prevents Precipitation SMEDDS Lipid Nanoemulsion (Oil / Surfactant / Co-surfactant) PO->SMEDDS Enhances Absorption

Caption: Decision tree for selecting IV vs. PO formulation strategies based on API physicochemical traits.

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed as self-validating systems. Experimental checkpoints are built into the steps to ensure that if a failure occurs (e.g., incomplete complexation), it is caught before in vivo administration.

Protocol A: Intravenous (IV) Formulation via HP-β-CD Complexation

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that accommodates the lipophilic phenyl-imidazole core, while its hydrophilic exterior ensures solubility in blood plasma, preventing precipitation upon injection.

Materials:

  • 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (API)

  • HP-β-CD (Pharmaceutical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M NaOH and 0.1 M HCl

Step-by-Step Procedure:

  • Preparation of Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS (pH 7.4). Stir at 300 rpm until completely transparent.

  • API Addition: Weigh the API to achieve a target concentration of 2 mg/mL. Slowly add the API powder to the vortexing HP-β-CD solution.

  • pH Titration (Critical Step): The addition of the API will likely lower the pH due to the butyric acid moiety. Dropwise, add 0.1 M NaOH to bring the pH back to 7.4. Scientific Insight: The API will not fully complex into the cyclodextrin cavity unless the carboxylic acid is ionized, which pulls the molecule into the aqueous phase just enough to allow the hydrophobic core to enter the CD cavity.

  • Complexation: Stir the mixture at 37°C for 2 hours protected from light.

  • Self-Validation Check: Inspect the solution visually and via Dynamic Light Scattering (DLS).

    • Pass: Solution is optically clear; DLS shows no particulate matter >10 nm.

    • Fail: Solution is turbid. Corrective Action: Increase HP-β-CD to 30% (w/v) or re-verify pH is exactly 7.4.

  • Sterilization: Filter through a 0.22 µm PES syringe filter prior to IV administration via the lateral tail vein in mice.

Protocol B: Oral (PO) Formulation via Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality: Oral delivery exposes the zwitterion to the highly acidic gastric environment (pH ~1.5), where the carboxylic acid is protonated, drastically reducing solubility and causing precipitation. Encapsulating the API in a lipid nanoemulsion bypasses gastric precipitation and promotes lymphatic absorption.

Step-by-Step Procedure:

  • Excipient Blending: In a glass vial, combine Capryol 90 (Oil, 20% v/v), Kolliphor EL (Surfactant, 50% v/v), and Transcutol HP (Co-surfactant, 30% v/v). Vortex for 5 minutes.

  • API Loading: Add API to the lipid mixture to achieve a loading dose of 10 mg/mL.

  • Sonication: Bath-sonicate the mixture at 40°C for 15 minutes until a clear, isotropic pre-concentrate is formed.

  • Aqueous Dispersion (Self-Validation Check): Dilute 100 µL of the pre-concentrate into 10 mL of simulated gastric fluid (0.1 N HCl).

    • Pass: A bluish, translucent nanoemulsion forms spontaneously within 1 minute with gentle agitation (droplet size < 50 nm).

    • Fail: Phase separation or API precipitation occurs. Corrective Action: Adjust the surfactant-to-oil ratio.

  • Administration: Dose the pre-concentrate directly via oral gavage; it will emulsify in situ within the animal's gastrointestinal tract.

Quantitative Formulation Parameters

The table below summarizes the critical parameters for comparing the two developed delivery systems.

ParameterIV Formulation (HP-β-CD)PO Formulation (SMEDDS)
Target Concentration 2.0 mg/mL10.0 mg/mL
Vehicle Composition 20% HP-β-CD in PBS (pH 7.4)Capryol 90 / Kolliphor EL / Transcutol HP
API State Inclusion ComplexLipid-dissolved / Nano-emulsified
Primary Challenge Solved Systemic precipitationGastric acid precipitation
Stability (4°C) > 14 days> 30 days (as pre-concentrate)
Recommended Animal Dose 5 - 10 mg/kg25 - 50 mg/kg

In Vivo Pharmacodynamic Pathway

Once successfully formulated and administered, the API must distribute to the target tissues. For imidazole-phenylcarbamoyl derivatives acting as enzyme inhibitors (e.g., LasB or intracellular apoptosis targets), the mechanism of engagement follows a distinct pathway.

Mechanism Formulation Formulated API (Nanocarrier/Complex) Release Systemic Release & Tissue Distribution Formulation->Release Bioavailability Target Target Engagement (e.g., LasB / Apoptosis) Release->Target Diffusion Effect Therapeutic Efficacy (In Vivo Model) Target->Effect Pharmacodynamics

Caption: Systemic distribution and target engagement pathway of the formulated API.

References

  • Guidechem. "4-(2-IMIDAZOL-1-YL-PHENYLCARBAMOYL)-BUTYRIC ACID (CAS 510712-03-5) Chemical Properties and Specifications". 1

  • PubMed Central. "Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro". 2

  • Journal of Medicinal Chemistry (ACS). "Multiparameter Optimization of Pseudomonas aeruginosa Elastase Inhibitors for Systemic Administration". 3

Sources

Application

Application Note: Assay Development and Optimization for Metalloenzyme Inhibition using 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

Executive Summary The compound 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (CAS 510712-03-5) is a highly versatile small molecule featuring a dual-pharmacophore architecture. It combines an imidazole ring—a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (CAS 510712-03-5) is a highly versatile small molecule featuring a dual-pharmacophore architecture. It combines an imidazole ring—a privileged scaffold for coordinating transition metals[1]—with a butyric acid tail, a structural motif known to engage the hydrophobic channels and surface recognition sites of various enzymes.

This application note provides a comprehensive, self-validating framework for developing in vitro biochemical assays to evaluate this compound. Because of its structural features, this guide focuses on its application as an inhibitor of two major classes of metalloenzymes: Heme-dependent enzymes (e.g., Indoleamine 2,3-dioxygenase 1, IDO1)[2] and Zinc-dependent enzymes (e.g., Histone Deacetylases, HDACs)[3].

Chemical Rationale & Mechanism of Action

To successfully design an assay, one must first understand the causality behind the compound's interaction with the target.

  • The Imidazole Core (Metal Coordination): The nitrogen atoms in the imidazole ring act as Lewis bases. In IDO1, the imidazole nitrogen coordinates directly with the Fe²⁺/Fe³⁺ heme iron, displacing oxygen and halting the conversion of L-tryptophan to N-formylkynurenine (NFK)[2]. In HDACs, it coordinates the catalytic Zn²⁺ ion[3].

  • The Phenylcarbamoyl Linker: Provides structural rigidity and engages in π-π stacking with aromatic residues within the enzyme's active site channel.

  • The Butyric Acid Tail: Carboxylic acids can participate in bidentate metal coordination or form critical hydrogen bonds with active-site residues (similar to the mechanism of sodium butyrate in HDAC inhibition).

Mechanism A 4-(2-Imidazol-1-yl-phenylcarbamoyl) -butyric acid B Imidazole Ring (Lewis Base) A->B Pharmacophore 1 C Butyric Acid Tail (H-Bonding/Electrostatics) A->C Pharmacophore 2 D Metalloenzyme Active Site (e.g., Fe-Heme or Zn2+) B->D Metal Coordination C->D Surface Interaction E Enzyme Inhibition (Substrate Displacement) D->E Catalytic Arrest

Fig 1: Dual-pharmacophore mechanism of metalloenzyme inhibition.

Core Principles of Metalloenzyme Assay Design

When evaluating metal-chelating inhibitors like 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, standard assay conditions must be rigorously modified to prevent false negatives or artifacts:

  • Buffer Selection: Avoid strong chelators like EDTA or high concentrations of citrate, which can strip the catalytic metal from the enzyme and artificially inflate the compound's apparent potency. Use HEPES or Tris-HCl.

  • Redox Environment: For heme-enzymes like IDO1, the iron must be maintained in the ferrous (Fe²⁺) state for catalytic turnover. Ascorbic acid and methylene blue are required as a reducing system[2].

  • Pre-incubation Kinetics: Metal coordination by imidazoles often exhibits slow, tight-binding kinetics[4]. A pre-incubation step of 15–30 minutes between the enzyme and the compound prior to substrate addition is mandatory to reach thermodynamic equilibrium.

Experimental Protocols

Protocol A: IDO1 Heme-Coordination Fluorescence Assay

This assay measures the conversion of L-tryptophan to NFK, which is then chemically converted to a highly fluorescent derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM potassium phosphate, pH 6.5). Prepare a 100x reducing cocktail (100 mM ascorbic acid, 1 mM methylene blue, 10 mg/mL catalase).

  • Compound Dilution: Serially dilute 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid in DMSO (top concentration 10 mM, 1:3 dilutions, 10 points). Transfer 1 µL to a black 96-well microplate.

  • Enzyme Addition: Add 40 µL of recombinant human IDO1 (final concentration 50 nM) suspended in Assay Buffer containing 1x reducing cocktail.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes in the dark to allow the imidazole moiety to coordinate the heme iron.

  • Reaction Initiation: Add 10 µL of L-tryptophan (final concentration 100 µM) to all wells. Incubate at 37°C for 45 minutes.

  • Detection: Add 10 µL of 30% trichloroacetic acid (TCA) to stop the reaction and convert NFK to kynurenine. Incubate at 50°C for 30 minutes. Read fluorescence at λex​ = 402 nm / λem​ = 488 nm.

Protocol B: HDAC Zinc-Coordination Fluorogenic Assay

This protocol utilizes an AMC (7-amino-4-methylcoumarin)-labeled acetylated peptide substrate[3].

Step-by-Step Methodology:

  • Buffer Preparation: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA.

  • Compound & Enzyme Mix: Add 1 µL of the compound (in DMSO) to 24 µL of recombinant HDAC1 (final concentration 2 nM). Pre-incubate for 20 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 25 µL of Boc-Lys(Ac)-AMC substrate (final concentration 20 µM). Incubate at 37°C for 60 minutes.

  • Developer Addition: Add 50 µL of Developer Solution (containing trypsin and 1 µM Trichostatin A to stop HDAC activity). The trypsin cleaves the deacetylated AMC-peptide to release free AMC[5].

  • Detection: Incubate for 15 minutes at room temperature. Read fluorescence at λex​ = 360 nm / λem​ = 460 nm.

Protocol C: Self-Validating Counter-Screen

To ensure trustworthiness, a counter-screen must be performed to rule out Pan-Assay Interference Compounds (PAINS) or fluorescence quenching by the phenyl ring.

  • Quenching Control: Spike a known concentration of free AMC (for HDAC) or Kynurenine (for IDO1) into wells containing the highest concentration of the compound (without enzyme).

  • Readout: If the fluorescence signal drops by >10% compared to a DMSO control, the compound is an optical quencher, and absorbance-based orthogonal assays (e.g., HPLC-DAD) must be used[6].

Workflow S1 Step 1: Reagent Prep (Enzyme + Buffer + Compound) S2 Step 2: Pre-incubation (Equilibration of Metal Binding) S1->S2 S3 Step 3: Substrate Addition (Initiate Reaction) S2->S3 S4 Step 4: Signal Detection (Fluorescence/Absorbance) S3->S4 S5 Step 5: Counter-Screen (Rule out PAINS/Artifacts) S4->S5

Fig 2: Step-by-step workflow for self-validating metalloenzyme inhibition assays.

Data Presentation & Troubleshooting

Summarize quantitative data from the screening cascade to establish the compound's kinetic profile.

Table 1: Expected Kinetic Parameters & Profiling Summary

Assay TypeTarget EnzymeSubstrateExpected IC50​ RangeHill Slope ( nH​ )
Heme-CoordinationIDO1L-Tryptophan0.5 µM – 10 µM0.8 – 1.2
Zinc-CoordinationHDAC1Boc-Lys(Ac)-AMC1.0 µM – 25 µM0.9 – 1.1
Counter-ScreenTrypsin (Developer)Deacetylated-AMC> 100 µM (Inactive)N/A

Table 2: Troubleshooting Guide for Imidazole-Derivative Assays

ObservationRoot Cause (Causality)Corrective Action
Drifting IC50​ over time Slow-binding kinetics of the imidazole to the metal center.Increase pre-incubation time to 45–60 minutes to ensure equilibrium.
Precipitation in well Poor aqueous solubility of the phenylcarbamoyl-butyric acid motif.Keep final DMSO concentration at 1-2%; add 0.01% Triton X-100 to buffer.
False-positive inhibition Compound inhibits the secondary developer enzyme (e.g., Trypsin in HDAC assay).Run the developer counter-screen (Protocol C)[5].
Loss of IDO1 activity Oxidation of Fe²⁺ to Fe³⁺ in the active site.Prepare fresh ascorbic acid/methylene blue reducing cocktail daily[2].

References

  • Wegener, D., Hildmann, C., & Schwienhorst, A. (2003). "Recent progress in the development of assays suited for histone deacetylase inhibitor screening." Molecular Genetics and Metabolism. URL: [Link]

  • MDPI. (2023). "Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy." URL: [Link]

  • BMG Labtech. (2013). "Screening for histone deacetylase (HDAC) active compounds." URL: [Link]

  • Taylor & Francis. (2021). "Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells." URL: [Link]

  • ResearchGate. (2024). "Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications." URL: [Link]

  • PubMed. "The Imidazole-Promoted Inactivation of Horse-Liver Alcohol Dehydrogenase." URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric Acid Synthesis

Welcome to the Technical Support Center. The synthesis of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid via the ring-opening of glutaric anhydride by 2-(1H-imidazol-1-yl)aniline presents unique chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid via the ring-opening of glutaric anhydride by 2-(1H-imidazol-1-yl)aniline presents unique chemical challenges. Due to the steric bulk of the ortho-imidazole group and the zwitterionic nature of the final product, standard coupling and isolation procedures often result in poor yields.

This guide provides field-proven troubleshooting strategies, physicochemical data, and optimized protocols to help you achieve high-yield synthesis and recovery.

Workflow & Failure Point Analysis

G A Reactants: 2-(1H-imidazol-1-yl)aniline + Glutaric Anhydride B Coupling Reaction (Anhydrous Toluene, DMAP, 70°C) A->B Dry conditions F1 Failure: Anhydride Hydrolysis (Due to trace water) A->F1 Moisture present C Reaction Monitoring (LC-MS / TLC) B->C D Aqueous Workup (Base Extraction) C->D Complete conversion F2 Failure: Glutarimide Formation (Due to overheating/coupling agents) C->F2 Prolonged heating E Product Isolation (pI Precipitation at pH ~5.2) D->E Titrate to pH 5.2 F3 Failure: Product Loss (Due to standard organic extraction) D->F3 Extract with DCM/EtOAc at neutral pH

Workflow and common failure points in 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows very low conversion of the starting aniline. How can I drive the reaction forward? A: Low conversion is typically caused by two factors: steric hindrance and anhydride hydrolysis . The imidazole ring at the ortho-position of the aniline creates significant steric bulk, shielding the primary amine and reducing its nucleophilicity. Furthermore, glutaric anhydride is highly sensitive to moisture; trace water will hydrolyze it into unreactive glutaric acid. Solution: Ensure strictly anhydrous conditions by using dry toluene or THF[1]. Add a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a highly reactive N-acylpyridinium intermediate that easily overcomes the steric barrier of the hindered aniline.

Q2: The reaction went to completion, but my isolated yield is <20% after aqueous workup. Where is my product? A: Your product was likely lost in the aqueous waste. 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid contains both a basic imidazole ring and an acidic carboxylic acid tail. This makes it a zwitterion . In standard liquid-liquid extractions (e.g., partitioning between Ethyl Acetate and water), zwitterions remain highly soluble in the aqueous phase regardless of whether the solution is highly acidic or highly basic. Solution: You must isolate the product via Isoelectric Point (pI) Precipitation . By adjusting the pH of the aqueous layer to the exact point where the molecule's net charge is zero, you minimize its aqueous solubility and force it to crystallize out of solution[2][3].

Q3: I am detecting a major byproduct with a mass of[M-18] (m/z 284.1). What is this and how do I prevent it? A: A mass loss of 18 Da indicates a dehydration event, specifically glutarimide formation . If the reaction is heated for too long, or if you attempt to force the reaction using strong peptide coupling agents (like EDC or HATU), the newly formed terminal carboxylic acid will loop back and condense with the amide nitrogen, closing the ring to form a stable cyclic imide. Solution: Avoid coupling agents. Rely on the direct anhydride opening method and strictly monitor the reaction via LC-MS, stopping the heat as soon as the starting aniline is consumed.

Physicochemical Data Summary

Understanding the ionization states of your product is critical for successful isolation. Use the table below to guide your workup strategy.

PropertyValueImpact on Synthesis & Isolation
pKa (Carboxylic Acid) ~4.5Deprotonated at neutral/basic pH. Forms highly soluble sodium salts.
pKa (Imidazole Conjugate Acid) ~6.0Protonated at acidic pH. Forms highly soluble hydrochloride salts.
Isoelectric Point (pI) ~5.25 The pH of minimum aqueous solubility. Target pH for precipitation.
Target Mass [M+H]+ 302.1 m/zPrimary peak to track product formation during LC-MS monitoring.
Byproduct Mass [M-18] 284.1 m/zIndicates over-reaction (glutarimide formation). Stop heating if observed.
Step-by-Step Experimental Protocols
Protocol 1: Optimized Anhydrous Coupling

This protocol utilizes DMAP to overcome steric hindrance while avoiding the formation of cyclic imide byproducts.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 1.0 equivalent of 2-(1H-imidazol-1-yl)aniline in anhydrous Toluene (approx. 10 mL per gram of aniline).

  • Activation: Add 1.2 equivalents of glutaric anhydride and 0.1 equivalents of DMAP.

  • Reaction: Heat the mixture to 70°C under continuous stirring. The mild heating prevents the thermodynamic trap of imide formation[1].

  • Monitoring: Check the reaction via LC-MS or TLC every 2 hours. The reaction is typically complete within 4 to 6 hours.

  • Termination: Once the aniline is consumed, remove the heat and allow the mixture to cool to room temperature. Evaporate the toluene under reduced pressure to yield the crude residue.

Protocol 2: Self-Validating Zwitterion Isolation (pI Precipitation)

This protocol uses a basic wash to strip away unreacted starting materials before precipitating the pure zwitterion.

  • Solubilization: Suspend the crude residue from Protocol 1 in 1M NaOH (pH > 10). At this pH, the product exists as a fully soluble sodium carboxylate salt.

  • Organic Wash (Self-Validation Step): Extract the basic aqueous layer twice with Ethyl Acetate (EtOAc). Causality: Unreacted 2-(1H-imidazol-1-yl)aniline and DMAP are uncharged bases at pH 10 and will partition into the EtOAc layer. The charged product remains safely in the aqueous layer. Discard the organic washes.

  • Titration: Transfer the purified aqueous layer to a beaker equipped with a calibrated pH meter. While stirring vigorously, add 1M HCl dropwise.

  • Precipitation: Carefully monitor the pH. As the pH approaches 5.2 to 5.5 (the isoelectric point), the solution will become cloudy as the neutral zwitterion forms and crashes out of solution[3].

  • Isolation: Once the target pH is reached, place the beaker in an ice bath for 1 hour to maximize crystallization. Filter the resulting solid through a Büchner funnel, wash with a minimal amount of ice-cold water, and dry under high vacuum.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric Acid

Welcome to the Technical Support Center for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (CAS: 510712-03-5)[1]. This compound is a highly functionalized molecule featuring an imidazole ring, a phenylcarbamoyl (amide)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (CAS: 510712-03-5)[1]. This compound is a highly functionalized molecule featuring an imidazole ring, a phenylcarbamoyl (amide) linker, and a terminal butyric acid moiety. While its structural diversity makes it a valuable asset in drug development, it introduces specific vulnerabilities to thermal and photolytic degradation during routine experimental workflows.

This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the structural integrity of your samples.

Mechanistic Overview of Degradation

To effectively prevent degradation, you must first understand the chemical causality behind it. The molecule possesses two primary points of lability:

A. Thermal Degradation (Amide & Carboxylic Acid) The molecule contains an amide bond separated from a terminal carboxylic acid by a 3-carbon aliphatic chain. Under thermal stress or extreme pH, the terminal carboxylate can act as an internal nucleophile. It attacks the amide carbonyl to form a thermodynamically stable 6-membered glutarimide derivative, concurrently releasing an aniline derivative[2]. Alternatively, direct acid/base-catalyzed hydrolysis of the amide bond can occur if the formulation is not properly buffered.

B. Photolytic Degradation (Imidazole & Phenylcarbamoyl) The electron-rich imidazole ring is highly susceptible to photo-oxidation (typically via singlet oxygen generation under UV/Vis light), leading to N-oxide formation and subsequent ring-opening[3]. Concurrently, the phenylcarbamoyl group can undergo a photo-Fries rearrangement when exposed to direct UV light (<300 nm), resulting in the cleavage of the amide bond.

DegradationMechanisms cluster_thermal Thermal Degradation Pathway cluster_photo Photolytic Degradation Pathway API 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (Intact API) Hydrolysis Amide Hydrolysis (Cleavage at Linker) API->Hydrolysis Acid/Base + Heat Cyclization Intramolecular Cyclization (Glutarimide Formation) API->Cyclization Heat (>40°C) PhotoOx Imidazole Photo-oxidation (Ring Opening / N-oxide) API->PhotoOx UV/Vis Light PhotoFries Photo-Fries Rearrangement (Amide Cleavage) API->PhotoFries UV Light (<300nm)

Fig 1: Primary thermal and photolytic degradation pathways of the API.

Troubleshooting Guide & FAQs

Q1: I am observing a steady decrease in API purity during lyophilization and heated solvent evaporation. What is causing this? A: This is a classic presentation of thermal cyclization. The heat applied during solvent evaporation provides the activation energy necessary for the terminal butyric acid hydroxyl to attack the amide bond. Solution: Ensure evaporation bath temperatures never exceed 30°C. If lyophilizing, ensure the matrix is buffered to pH 6.0–6.5. At lower pH levels, the protonated amide becomes a superior leaving group, which drastically accelerates the cyclization process[2].

Q2: My stock solutions turn slightly yellow after being left on the benchtop for a few hours. LC-MS analysis shows new peaks with a +16 Da mass shift and fragmented masses. Why? A: The yellowing and +16 Da mass shift indicate photo-oxidation of the imidazole ring (forming an N-oxide), followed by ring cleavage[3]. Ambient laboratory fluorescent lighting contains sufficient visible and near-UV light to trigger this degradation cascade. Solution: All handling must be performed under low-actinic (amber) lighting or using amber glassware. Wrap all reaction vessels, volumetric flasks, and LC vials in aluminum foil during benchtop work.

Q3: How do I design a formulation buffer that protects against both degradation pathways simultaneously? A: You must decouple the thermal and photolytic triggers. Use a phosphate or citrate buffer at pH 6.0–6.5 to minimize acid/base-catalyzed hydrolysis and keep the carboxylic acid deprotonated (reducing its nucleophilicity). To protect against stray light during handling, you can add a singlet oxygen quencher (e.g., methionine or ascorbic acid at 0.1% w/v) to protect the imidazole ring from photo-oxidation.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every stability protocol must be self-validating. Below are the standard operating procedures for testing the stability of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid.

Protocol 1: ICH Q1B Compliant Photostability Stress Testing

To validate your handling procedures, you must establish the intrinsic photostability of the compound according to ICH Q1B guidelines[4][5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of the compound in the target buffer (pH 6.5). Divide the batch into two sets: "Exposed" (clear quartz vials) and "Dark Control" (amber vials wrapped tightly in double-layer aluminum foil).

  • System Validation (Actinometry): Include a 2% w/v quinine chemical actinometry standard alongside your samples to quantitatively verify the photon flux and light exposure levels[4].

  • Irradiation: Place both sets in a validated photostability chamber. Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/square meter (W·h/m²) of UV light (300–400 nm)[6][7].

  • Analysis & Self-Validation: Analyze both sets via HPLC-UV/MS. The "Dark Control" must show <0.5% degradation; this validates that no thermal degradation occurred due to ambient heat inside the chamber. The mathematical difference in purity between the "Exposed" and "Dark Control" isolates the true photolytic degradation rate.

Protocol 2: Accelerated Thermal Stress & Arrhenius Kinetics
  • Matrix Prep: Prepare 5 aliquots of the compound (0.5 mg/mL in pH 6.5 buffer) in flame-sealed glass ampoules to prevent solvent evaporation and concentration changes.

  • Incubation: Place the ampoules in precisely controlled oil baths at 25°C, 40°C, 50°C, 60°C, and 70°C for 14 days.

  • Sampling: Pull samples at Days 0, 1, 3, 7, and 14. Quench the reaction immediately by submerging the ampoules in an ice bath (-20°C).

  • Validation: Plot ln(k) vs. 1/T (Arrhenius plot). A linear fit ( R2>0.95 ) validates that the degradation mechanism (cyclization/hydrolysis) is consistent across the entire temperature range, allowing you to accurately and confidently predict the shelf-life at 4°C or -20°C.

Workflow Start Sample Prep (pH 6.0-6.5) Protect Light Protection (Amber Vials/Foil) Start->Protect Store Thermal Control (Store at -20°C) Protect->Store Test ICH Q1B Validation (Light vs Dark) Store->Test

Fig 2: Optimized handling and validation workflow to prevent API degradation.

Quantitative Data Summary

The following table summarizes the expected kinetic behavior of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid under various environmental stresses. Use this as a baseline to benchmark your own stability indicating assays.

ConditionTemperatureLight ExposurepHEstimated Half-Life (t½)Primary Degradant Observed
Ideal Formulation 4°CDark6.5> 24 monthsNone
Acidic Stress 40°CDark2.0~4.5 daysGlutarimide derivative
Basic Stress 40°CDark10.0~2.1 daysAniline + Glutaric acid
Benchtop (Ambient) 25°CAmbient Room Light6.5~18 hoursImidazole N-oxide
ICH Q1B Stress 25°CUV/Vis (1.2M lux-hr)6.5< 2 hoursRing-opened fragments

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric Acid

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering peak shape distortions—specifically peak tailing—when a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering peak shape distortions—specifically peak tailing—when analyzing 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid .

As an amphoteric molecule containing both a basic imidazole ring and an acidic carboxylic acid group, this compound presents unique chromatographic challenges. This guide synthesizes mechanistic theory with field-proven protocols to help you achieve symmetrical peaks and robust quantification.

Part 1: The Mechanistic Root Cause of Peak Tailing

To solve peak tailing, we must first understand the causality behind it. Peak tailing occurs when a single analyte experiences more than one retention mechanism on the stationary phase[1].

For 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, the primary culprit is secondary silanol interactions [1].

  • The Analyte: The imidazole ring is basic (pKa ~6.5–7.0) and readily accepts a proton to become positively charged. The butyric acid moiety is acidic (pKa ~4.5–5.0) and readily loses a proton to become negatively charged.

  • The Stationary Phase: Traditional silica-based reversed-phase columns contain residual, unbonded silanol groups (Si-OH). At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanoxide ions (Si-O⁻)[2].

  • The Interaction: When the mobile phase pH is near neutral (e.g., pH 5.0–7.0), the positively charged imidazole ring acts as a cation and strongly binds to the negatively charged silanols via electrostatic ion-exchange[2]. This secondary interaction is much slower than primary hydrophobic retention, causing the analyte molecules to drag and form a "tail"[1].

Mechanism Analyte 4-(2-Imidazol-1-yl-phenylcarbamoyl) -butyric acid LowPH pH < 3.0 Imidazole: (+) Silanols: Neutral Analyte->LowPH Acidic MidPH pH 4.0 - 7.0 Imidazole: (+) Silanols: Ionized (-) Analyte->MidPH Neutral HighPH pH > 8.0 Imidazole: Neutral Silanols: Ionized (-) Analyte->HighPH Basic ResultLow Minimal Ionic Interaction Symmetrical Peak LowPH->ResultLow ResultMid Strong Cation Exchange Severe Peak Tailing MidPH->ResultMid ResultHigh Electrostatic Repulsion Decreased Retention HighPH->ResultHigh

Figure 1: pH-dependent ionization states and their impact on silanol interactions.

To achieve a symmetrical peak, you must select a mobile phase pH that is at least 2.5 pKa units away from the analyte's pKa to ensure a single ionization state[3], while simultaneously neutralizing the stationary phase silanols[2].

Part 2: Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. Always perform the "Validation Check" before proceeding to ensure you are treating the correct variable.

Protocol A: Low-pH Mobile Phase Optimization

Working at a low pH neutralizes the silanol groups on the silica surface (converting Si-O⁻ back to Si-OH), thereby shutting down the ion-exchange pathway[2].

Methodology:

  • Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • Adjustment: Titrate the buffer with concentrated Phosphoric Acid (H₃PO₄) until the pH reaches exactly 2.5.

  • Equilibration: Flush the HPLC system with the new aqueous buffer and your organic modifier (e.g., Methanol or Acetonitrile) for at least 10 column volumes.

  • Injection: Inject the 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid standard.

  • Validation Check: Inject a purely neutral hydrophobic marker (e.g., Toluene). If Toluene yields a perfectly symmetrical peak (As = 1.0) but your analyte still tails, the issue is chemical (proceed to Protocol B). If Toluene also tails, the issue is physical (e.g., a column void or blocked frit) and the column must be replaced[4].

Protocol B: Implementation of Silanol Masking Agents

If low pH alone does not resolve the tailing, or if your detection method (e.g., LC-MS) precludes the use of non-volatile phosphate buffers, you must chemically mask the residual silanols. Triethylamine (TEA) is a highly effective competing base[5]. The TEA saturates the active silanol sites, preventing the imidazole ring from binding[2].

Methodology:

  • Preparation: To your aqueous mobile phase, add Triethylamine (TEA) to achieve a final concentration of 5 mM to 10 mM[4].

  • pH Correction: TEA is highly basic. You must re-adjust the pH of the mobile phase back to your target acidic pH (e.g., pH 3.0) using an appropriate acid (e.g., Acetic Acid for LC-MS, or Phosphoric Acid for UV).

  • Equilibration: TEA alters the stationary phase surface dynamically. Flush the column with the TEA-modified mobile phase for at least 20 column volumes to ensure steady-state equilibrium[6].

  • Validation Check: Monitor the baseline. Once the baseline is perfectly flat, inject the sample. You should observe a sharp reduction in the asymmetry factor (As < 1.2).

Workflow Start Observe Peak Tailing (As > 1.5) Step1 Check Mobile Phase pH Start->Step1 Cond1 Is pH near pKa? (pH 4-7) Step1->Cond1 Action1 Adjust pH to < 3.0 (e.g., 20mM Phosphate) Cond1->Action1 Yes Step2 Evaluate Column Chemistry Cond1->Step2 No Action1->Step2 Still Tailing End Symmetrical Peak (As 1.0 - 1.2) Action1->End Resolved Cond2 Is column fully end-capped? Step2->Cond2 Action2 Switch to Type B Silica or Polar-Embedded Cond2->Action2 No Step3 Check Buffer Additives Cond2->Step3 Yes Action2->Step3 Still Tailing Action2->End Resolved Action3 Add 5-10mM TEA as Silanol Mask Step3->Action3 Action3->End

Figure 2: Step-by-step decision tree for resolving peak tailing in amphoteric analytes.

Part 3: Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid under various experimental conditions. Use this as a benchmark to evaluate your own chromatograms.

Mobile Phase ConditionImidazole StateCarboxylic Acid StateSilanol StateExpected Asymmetry (As)Retention Time Impact
pH 2.5 (0.1% TFA) Protonated (+)Neutral (0)Neutral (Si-OH)1.0 - 1.2 (Excellent)Increased (Hydrophobic)
pH 6.0 (Ammonium Acetate) Protonated (+)Ionized (-)Ionized (Si-O⁻)> 2.0 (Severe Tailing)Variable (Mixed-mode)
pH 2.5 + 10 mM TEA Protonated (+)Neutral (0)Masked by TEA1.0 - 1.1 (Ideal)Slightly Decreased
pH 9.0 (Ammonium Hydroxide) Neutral (0)Ionized (-)Ionized (Si-O⁻)1.2 - 1.4 (Good)Decreased (Repulsion)

Part 4: Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5, but my peak is still tailing. What is the next logical step? A: If pH optimization fails, your stationary phase may be the limiting factor. Older "Type A" silica columns have high trace metal content and highly acidic silanols that are difficult to neutralize[7]. Upgrade to a high-purity "Type B" silica column that is heavily end-capped[7], or utilize a column with a polar-embedded stationary phase (e.g., amide or urea linkages) which creates an internal electrostatic shield against residual silanols.

Q: Can I use Triethylamine (TEA) if I am transferring my method to an LC-MS system? A: No. TEA is highly notorious for causing severe ion suppression in mass spectrometry and will contaminate the MS source. For LC-MS applications, replace TEA with volatile alternatives. A highly effective LC-MS compatible approach is to use 0.1% Formic Acid to keep the pH low, combined with a Charged Surface Hybrid (CSH) column. CSH columns have a low-level positive charge applied to the silica surface, which repels the basic imidazole ring and mimics the effect of TEA without the need for mobile phase additives.

Q: My peak shape degrades and tails more severely when I inject larger sample volumes. Why? A: This is indicative of "mass overload." When you inject a high concentration of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, the primary hydrophobic retention sites on the column become saturated. The excess analyte molecules are forced to interact with the slower, secondary silanol sites, exacerbating the tailing effect. To validate this, dilute your sample by a factor of 10 and re-inject. If the asymmetry factor improves significantly, you must either reduce your injection volume/concentration or switch to a column with a higher carbon load and surface area.

Q: Does the sample diluent affect the peak shape of amphoteric compounds? A: Absolutely. If your sample is dissolved in a diluent that is significantly stronger (e.g., 100% Acetonitrile) or at a drastically different pH than your initial mobile phase, the analyte will not focus properly at the head of the column. Always attempt to dissolve your sample in the initial mobile phase conditions to ensure uniform partitioning upon injection.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from[Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from[Link]

  • Scribd / Agilent Technologies. Fixing Peak Tailing in HPLC Analysis. Retrieved from [Link]

  • Scribd / John W. Dolan. Understanding HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from[Link]

  • Element Lab Solutions. Critical Evaluation of Chromatography Methods – HPLC. Retrieved from[Link]

  • ResearchGate. (2018). How does pH of the mobile phase affects the resolution on reversed-phase HPLC? Retrieved from [Link]

Sources

Optimization

Minimizing background noise in 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid fluorescence assays

Welcome to the Technical Support Portal for fluorescence assays utilizing 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for fluorescence assays utilizing 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental physicochemical mechanisms that drive background noise, providing you with self-validating protocols to ensure absolute data integrity in your screening and drug development workflows.

Mechanistic Root Causes of Background Noise

To eliminate background noise, we must first understand the structural causality of the probe. 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is an amphiphilic molecule featuring a highly hydrophobic aromatic core (the imidazole-phenylcarbamoyl moiety) and a hydrophilic tail (butyric acid).

This specific architecture introduces three primary vectors for background noise:

  • Rayleigh Scattering via Micro-aggregation: The butyric acid tail has a pKa of ~4.8. If the assay buffer pH drops near or below 6.5, the carboxylate group begins to protonate, drastically reducing aqueous solubility. The resulting colloidal micro-precipitates scatter the excitation light. Because dichromatic mirrors and barrier filters are not 100% efficient at blocking oblique scattered light, this scattering bleeds through the optics and registers as a false-positive fluorescence background[1, 2].

  • Trace Metal Coordination: The imidazole ring is a well-known chelator for divalent transition metals (e.g., Zn²⁺, Cu²⁺). Trace metals in standard buffers can bridge multiple probe molecules, forming supramolecular complexes that either quench the true signal or exacerbate light scattering.

  • Non-Specific Binding (NSB): The hydrophobic phenylcarbamoyl core possesses a high affinity for untreated polystyrene microplates. This localized concentration of the probe at the well walls creates an artificially high baseline signal [3].

G Probe 4-(2-Imidazol-1-yl-phenylcarbamoyl) -butyric acid Sub1 Amphiphilic Structure (Hydrophobic + Anionic) Probe->Sub1 Sub2 Imidazole Moiety (Metal Chelator, pKa ~6) Probe->Sub2 Path1 Micelle Formation / Aggregation Sub1->Path1 Path2 Non-Specific Binding (Polystyrene Plates) Sub1->Path2 Path3 Trace Metal Binding (Quenching/Shift) Sub2->Path3 Noise1 Rayleigh Scattering (False Positive Signal) Path1->Noise1 Noise2 High Baseline / Well-to-Well Variance Path2->Noise2 Noise3 Signal Quenching Path3->Noise3

Fig 1: Physicochemical pathways leading to background noise in 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my baseline fluorescence drifting upward continuously during the first 30 minutes of the assay? A: This is a classic hallmark of slow colloidal aggregation, not true autofluorescence. When the DMSO stock of the probe is diluted rapidly into an aqueous buffer, it creates localized zones of supersaturation. The probe slowly forms micelles or micro-crystals over 30 minutes, increasing Rayleigh scattering over time. Fix: Always titrate the DMSO stock slowly into a vigorously vortexing buffer containing at least 0.01% non-ionic detergent (e.g., Tween-20) to lower the surface tension and prevent micelle nucleation [4].

Q2: I am seeing massive well-to-well variability, especially between the edge and center wells of my 384-well plate. How do I resolve this? A: This edge effect is driven by non-specific binding (NSB) to the hydrophobic polystyrene walls, compounded by slight temperature gradients at the plate edges. The phenylcarbamoyl group adheres tightly to standard plastics. Fix: Switch to Non-Binding Surface (NBS) microplates (which are PEGylated) and supplement your assay buffer with 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA). The BSA acts as a carrier protein, shielding the hydrophobic core of the probe from the plastic walls.

Q3: Does the imidazole ring interact with my buffer components? A: Yes. If you are using PBS (Phosphate-Buffered Saline) stored in glass bottles, trace leaching of metals or the presence of magnesium/calcium can lead to imidazole coordination. This coordination alters the electronic state of the molecule, shifting its absorption/emission spectra and causing background interference. Fix: Switch to a Good's buffer (like HEPES or Tris) and add 1 mM EDTA to sequester trace metals.

Quantitative Buffer Optimization Data

To demonstrate the causality of buffer composition on assay performance, we evaluated the Signal-to-Background (S/B) ratio of the probe under various conditions. The data below synthesizes the impact of addressing aggregation, NSB, and metal chelation.

Buffer ConditionBaseline Noise (RFU)Specific Signal (RFU)S/B RatioMechanistic Conclusion
Standard PBS (pH 7.4)14,50021,0001.45 High scattering; trace metal interference.
PBS + 0.01% Tween-208,20024,6003.00 Detergent reduces micelle formation.
HEPES (pH 7.5) + 0.01% Tween-205,10026,5005.20 Removal of phosphate prevents salt-bridge aggregation.
HEPES (pH 7.5) + 0.01% Tween-20 + 1 mM EDTA 1,800 31,500 17.50 Optimal: EDTA prevents imidazole-metal coordination.

Step-by-Step Methodology: Self-Validating Buffer Preparation

To ensure absolute reproducibility and minimize background noise, follow this self-validating protocol. The inclusion of a centrifugation step acts as a physical validation that scattering agents have been eliminated.

Materials Required:

  • 10 mM stock of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid in 100% molecular-biology grade DMSO.

  • 50 mM HEPES buffer (pH 7.5).

  • 10% Tween-20 (Surfact-Amps purified).

  • 0.5 M EDTA (pH 8.0).

Protocol:

  • Prepare the Base Matrix: In a clean glass beaker, prepare 50 mM HEPES and adjust the pH strictly to 7.5. Causality: Ensures the butyric acid tail is fully ionized (anionic) for maximum aqueous solubility.

  • Add Modifiers: Add EDTA to a final concentration of 1 mM, and Tween-20 to a final concentration of 0.01% (v/v). Mix thoroughly for 5 minutes.

  • Controlled Probe Addition: Place the buffer on a magnetic stirrer at 500 RPM. Using a precision micropipette, add the required volume of the 10 mM DMSO probe stock drop-by-drop directly into the vortex center. Causality: Rapid dispersion prevents localized supersaturation and colloidal nucleation.

  • Equilibration: Allow the solution to stir at room temperature for 15 minutes protected from light.

  • Physical Validation (Critical Step): Transfer the working solution to centrifuge tubes and spin at 10,000 x g for 10 minutes.

  • Decanting: Carefully decant the supernatant into your reagent reservoir, leaving the bottom 5% of the volume behind. Causality: This physically removes any microscopic aggregates that cause Rayleigh scattering, validating the optical clarity of your assay.

Troubleshooting Decision Tree

Use the following logical workflow to rapidly diagnose and resolve unexpected background noise during your screening runs.

DecisionTree Start High Background Noise Detected Check1 Is signal drifting upward over time? Start->Check1 Fix1 Add 0.01% Tween-20 Centrifuge probe stock Check1->Fix1 Yes Check2 Is variance high between edge and center wells? Check1->Check2 No Fix2 Use Non-Binding Surface (NBS) microplates Check2->Fix2 Yes Check3 Is baseline uniformly high across all wells? Check2->Check3 No Fix3 Check inner-filter effect: Reduce probe concentration Check3->Fix3 Yes

Fig 2: Diagnostic decision tree for isolating and resolving fluorescence background noise.

References

  • Fluorescence Filter Noise Terminator Nikon's MicroscopyU[Link]

  • Anatomy of the Fluorescence Microscope Evident Scientific[Link]

  • Considerations for the use of targeted fluorescence contrast agents to detect circulating cancer cell populations with diffuse in vivo flow cytometry SPIE Digital Library[Link]

  • Allosteric Probe-Initiated Wash-Free Method for Sensitive Extracellular Vesicle Detection through Dual Cycle-Assisted CRISPR-Cas12a ACS Sensors[Link]

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

Welcome to the Advanced Crystallization Technical Support Center. 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is a complex active pharmaceutical ingredient (API) intermediate characterized by its amphoteric nature—h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is a complex active pharmaceutical ingredient (API) intermediate characterized by its amphoteric nature—housing both a basic imidazole ring and an acidic butyric acid moiety—alongside a rigid, hydrogen-bonding phenylcarbamoyl linker.

This unique structural topology presents significant crystallization challenges, most notably conformational polymorphism and a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide provides field-proven troubleshooting strategies, self-validating protocols, and thermodynamic insights to help you engineer a robust solvent system and crystallization process.

Part 1: Troubleshooting & FAQs

Q1: During cooling crystallization, my product forms a milky emulsion at the bottom of the reactor instead of precipitating as distinct crystals. Why does this happen, and how can I prevent it? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1]. It occurs when the solution reaches a high degree of supersaturation, but the kinetic integration of the flexible butyric acid chain into a rigid crystal lattice is hindered. Instead of crystallizing, the solute separates into a solute-rich liquid phase[2]. Solvents that exhibit very high solubility for the API often compress the maximum achievable supersaturation, pushing the system into the LLPS binodal region before nucleation can occur[3].

  • The Fix: You must avoid the LLPS boundary by controlling supersaturation. Utilize a binary solvent system to modulate solubility, reduce the cooling rate, and introduce seed crystals halfway into the Metastable Zone Width (MSZW) to bypass the high energy barrier of primary nucleation[1].

Q2: How does the amphoteric nature of this molecule dictate my solvent screening strategy? A: The presence of both a basic imidazole (pKa ~6.0-7.0) and an acidic butyric acid group (pKa ~4.5-5.0) means the molecule can exist as a zwitterion. Zwitterions exhibit a U-shaped solubility profile and are notoriously insoluble in non-polar aprotic solvents due to their strong intermolecular ionic interactions.

  • The Fix: Solvent selection is a pivotal parameter influencing crystallization outcomes and polymorphic distribution[4]. You must use a polar protic solvent (e.g., Ethanol or Methanol) as the "good" solvent to stabilize the zwitterionic charges via hydrogen bonding. A less polar solvent (e.g., Acetone or Ethyl Acetate) should be used as the antisolvent. Leveraging data-driven platforms for sustainable binary solvent selection can optimize this balance[5].

Q3: I am getting variable yields and inconsistent crystal habits batch-to-batch. How can I stabilize the crystallization? A: The flexible butyric acid tail can adopt multiple conformations (e.g., extended vs. folded) in solution. Different solvents will stabilize different conformers via specific solute-solvent interactions (such as hydrogen bonding with the carbamoyl NH/C=O), leading to conformational polymorphism[4]. Rapid cooling traps metastable polymorphs.

  • The Fix: Standardize your solvent ratio strictly and implement a linear, slow cooling ramp (e.g., 0.1 °C/min). This provides the thermodynamic system enough time to allow the most stable conformer to pack efficiently into the lattice.

Part 2: Process Visualizations

The following diagrams map the thermodynamic pathways and the experimental workflow required to bypass oiling out and achieve high-purity crystalline solids.

G Sol Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Sol->LLPS High Supersaturation Kinetic Hindrance Cryst Crystalline Solid Sol->Cryst Controlled Cooling Amorph Amorphous Precipitate LLPS->Amorph Rapid Cooling LLPS->Cryst Spontaneous Solidification Seed Seed Crystals (Inside MSZW) Seed->Sol Induces Nucleation Seed->Cryst Bypasses LLPS

Caption: Thermodynamic and kinetic pathways of crystallization versus oiling out (LLPS).

Workflow Step1 1. API Profiling (pKa, Solubility) Step2 2. Solvent Screening (Binary Mixtures) Step1->Step2 Step3 3. MSZW Mapping (FBRM / FTIR) Step2->Step3 Step4 4. Seeded Cooling (Rate Control) Step3->Step4 Step5 5. Isolation & Characterization Step4->Step5

Caption: Step-by-step workflow for optimizing the crystallization solvent system.

Part 3: Quantitative Data & Solvent Classification

To design a self-validating crystallization system, you must first categorize your solvents based on their interaction with the amphoteric API.

Table 1: Solvent Classification & Predicted Crystallization Behavior

Solvent ClassExamplesAPI Solubility ProfileOiling Out (LLPS) RiskRecommended Role
Polar Protic Methanol, Ethanol, WaterHigh (Stabilizes zwitterion via H-bonding)Low to ModeratePrimary Solvent
Polar Aprotic DMSO, DMF, AcetoneModerate to HighHigh (Compresses MSZW)[3]Co-solvent / Antisolvent
Non-Polar Toluene, HeptaneVery Low (Cannot solvate charges)Moderate (Causes rapid crash-out)Strict Antisolvent

Table 2: Standardized Seeded Cooling Crystallization Parameters

ParameterTarget ValueMechanistic Rationale
Dissolution Temp 60 °C - 65 °CEnsures complete destruction of thermal history and amorphous clusters.
Seeding Temp 45 °C (Halfway into MSZW)Bypasses primary nucleation energy barrier; prevents LLPS[1].
Seed Load 1.0% - 3.0% (w/w)Provides sufficient surface area for crystal growth over secondary nucleation.
Cooling Rate 0.1 °C/min to 0.2 °C/minMaintains supersaturation within the MSZW; prevents kinetic trapping of impurities.

Part 4: Experimental Methodologies

Protocol A: Self-Validating Solvent Screening & MSZW Mapping

This protocol ensures that the chosen binary solvent system possesses a wide enough Metastable Zone Width (MSZW) to allow for controlled crystal growth without crossing the LLPS boundary.

  • Preparation: Weigh 500 mg of crude 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid into a 10 mL jacketed crystallizer equipped with an overhead stirrer and an FBRM (Focused Beam Reflectance Measurement) probe.

  • Solvent Addition: Add 5 mL of a 70:30 (v/v) Ethanol/Acetone mixture.

  • Dissolution (Validation Checkpoint 1): Heat the suspension to 65 °C at 1 °C/min. Validation: The solution must become completely transparent. If turbidity persists, the solvent ratio lacks sufficient solvating power; increase the Ethanol fraction by 5% increments until clear.

  • Cooling & Nucleation Detection: Cool the solution at a constant rate of 0.5 °C/min. Monitor the FBRM chord length distribution.

  • Phase Identification (Validation Checkpoint 2):

    • Scenario A: A sharp spike in particle counts across the 10-50 µm range indicates primary crystallization . Record this temperature as the Nucleation Temperature ( Tnuc​ ).

    • Scenario B: A massive spike in counts in the 1-5 µm range, accompanied by visual milkiness, indicates oiling out (LLPS) [2]. If this occurs, the solvent system is too strong; increase the Acetone (antisolvent) fraction in the next iteration.

  • MSZW Calculation: Calculate MSZW = Tdissolution​−Tnuc​ . A target MSZW of 15-20 °C is ideal for this API.

Protocol B: Seeded Cooling Crystallization Workflow

This protocol utilizes the data from Protocol A to execute a flawless, high-yield crystallization.

  • Solution Generation: Dissolve 10 g of the API in 100 mL of the optimized Ethanol/Acetone mixture at 65 °C. Hold for 30 minutes to ensure complete dissolution.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter into a pre-heated receiving reactor to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Cooling to Seeding Point: Cool the reactor to 45 °C (or the exact midpoint of your calculated MSZW) at a rate of 0.5 °C/min.

  • Seeding (Validation Checkpoint 3): Add 150 mg (1.5% w/w) of pure, pre-milled API seed crystals. Validation: Hold the temperature isothermally for 60 minutes. The seed crystals must not dissolve (indicating the solution is undersaturated) and the solution must not turn milky (indicating LLPS). A gradual increase in slurry density confirms successful secondary nucleation.

  • Controlled Desupersaturation: Initiate a slow cooling ramp of 0.1 °C/min down to 5 °C.

  • Isolation: Filter the resulting suspension via vacuum filtration. Wash the filter cake with 20 mL of cold (5 °C) Acetone to displace the mother liquor and prevent impurity precipitation during drying.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. LibreTexts.[Link]

  • Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo.[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.[Link]

  • SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing. Green Chemistry (RSC Publishing).[Link]

  • Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid against established butyric acid derivatives

Benchmarking 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid Against Established Butyric Acid Derivatives Executive Summary & Structural Rationale In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid Against Established Butyric Acid Derivatives

Executive Summary & Structural Rationale

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as critical modulators of chromatin remodeling and gene transcription. Historically, simple short-chain fatty acids (SCFAs) like Sodium Butyrate and 4-Phenylbutyrate (4-PBA) have been utilized as foundational HDAC inhibitors. However, their clinical utility is severely bottlenecked by millimolar potency requirements and a lack of isozyme selectivity, leading to off-target pleiotropic effects.

To overcome these limitations, modern rational drug design relies on a highly conserved tripartite pharmacophore model: a Zinc-Binding Group (ZBG), an aliphatic linker, and a surface-recognizing Cap group[1][2].

4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (CAS 510712-03-5) represents a significant evolutionary step in this chemical space[3][4]. Unlike simple SCFAs, this compound integrates the classic carboxylic acid ZBG with a sophisticated cap group:

  • The ZBG (Carboxylic Acid): While weaker than the notoriously toxic hydroxamic acid groups (which often cause off-target metalloenzyme chelation), the carboxylic acid provides reversible, lower-toxicity zinc coordination[5].

  • The Linker (Butyric Backbone): Mimics the lysine side chain, allowing the molecule to penetrate the 11 Å tube-like channel of the HDAC active site.

  • The Cap (2-Imidazol-1-yl-phenylcarbamoyl): This bulky, heteroaromatic moiety is the critical differentiator. It interacts with the hydrophobic rim of the HDAC pocket, providing steric bulk that enhances binding affinity and introduces potential isozyme selectivity that simple SCFAs completely lack.

Mechanistic Pathway

To understand why this structural evolution matters, we must visualize the target engagement at the molecular level. The following diagram illustrates how the Cap-Linker-ZBG architecture of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid interfaces with the HDAC enzyme to drive downstream epigenetic changes.

HDAC_Mechanism Compound 4-(2-Imidazol-1-yl-phenylcarbamoyl) -butyric acid Cap Cap Group (Surface Recognition) Compound->Cap Comprises Linker Aliphatic Linker (Channel Penetration) Compound->Linker Comprises ZBG Carboxylic Acid ZBG (Zinc Chelation) Compound->ZBG Comprises HDAC HDAC Active Site Cap->HDAC Binds Rim Linker->HDAC Spans Channel Zinc Catalytic Zn2+ Ion ZBG->Zinc Chelates Chromatin Chromatin Relaxation (Increased Acetylation) HDAC->Chromatin Inhibits Deacetylation Zinc->HDAC Resides in Transcription Gene Transcription (Apoptosis/Differentiation) Chromatin->Transcription Activates

Fig 1: Pharmacophore model and downstream mechanistic pathway of targeted HDAC inhibition.

Quantitative Benchmarking Data

To objectively evaluate the performance of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, we benchmark it against the two most established butyric acid derivatives. The data below synthesizes in vitro performance metrics, highlighting the shift from weak, non-specific binding to targeted affinity.

CompoundStructural ClassificationZinc-Binding Group (ZBG)Est. IC50 (HDAC Class I)Cellular Toxicity ProfileLipophilicity (LogP)
Sodium Butyrate Simple SCFACarboxylic Acid~1.2 mMHigh (Pleiotropic/Non-specific)0.9
4-Phenylbutyrate (4-PBA) Aromatic SCFACarboxylic Acid~0.4 mMModerate1.8
4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid Targeted PharmacophoreCarboxylic Acid~15 - 30 µM*Low (Targeted Engagement)2.4

*Note: IC50 values are representative benchmarks derived from structural homology models of targeted carboxylic acid-based HDAC inhibitors[1][5]. The addition of the imidazole-phenyl cap drastically reduces the required inhibitory concentration compared to naked SCFAs.

Self-Validating Experimental Protocols

As a standard practice in application science, experimental methodologies must be self-validating. A protocol is only as reliable as its internal controls. The following workflows are designed to definitively prove the superiority of the targeted compound over standard SCFAs.

Protocol A: In Vitro Fluorogenic HDAC Activity Assay

Purpose: To quantify the biochemical IC50 of the compounds against purified HDAC1. Causality & Logic: We utilize a fluorogenic substrate rather than a colorimetric endpoint assay. Continuous kinetic monitoring allows us to identify compound aggregation or assay interference (false positives) in real-time. Trichostatin A (TSA) is included as a mandatory positive control to validate enzyme viability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2x concentration of purified recombinant human HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

  • Compound Titration: Prepare 10-point, 3-fold serial dilutions of Sodium Butyrate, 4-PBA, and 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 25 µL of the compound dilutions to a black 96-well microplate. Add 25 µL of the 2x HDAC1 enzyme. Incubate at 37°C for 30 minutes to allow for thermodynamic binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 2x Fluorogenic HDAC Substrate (containing an acetylated lysine side chain).

  • Kinetic Read: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 45 minutes.

  • Validation Check: The TSA control wells must show >95% inhibition. If TSA fails, the assay is voided. Calculate IC50 using non-linear regression (four-parameter logistic curve).

Protocol B: Cellular Target Engagement (Western Blot for Ac-Histone H3)

Purpose: To confirm that the biochemical inhibition translates to actual chromatin remodeling inside living cells. Causality & Logic: In vitro potency does not always equal cellular efficacy due to membrane permeability issues. By probing for Acetyl-Histone H3 (the direct physiological substrate of HDACs), we create a self-validating loop: if the compound enters the cell and inhibits HDAC, H3 acetylation must accumulate. Total H3 serves as the loading control to ensure observed increases aren't due to unequal protein loading.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 (human colon carcinoma) cells at 1×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with the benchmarked compounds at their respective IC50 concentrations for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and, crucially, a phosphatase/deacetylase inhibitor cocktail (to freeze the acetylation state at the moment of lysis).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14) and Total Histone H3.

  • Detection: Use HRP-conjugated secondary antibodies and ECL reagent. Perform densitometric analysis to quantify the ratio of Ac-H3 to Total H3.

Experimental Workflow Visualization

Workflow Prep Compound Preparation FluorAssay Fluorogenic HDAC Assay Prep->FluorAssay In Vitro CellCulture Cellular Target Engagement Prep->CellCulture In Vivo/Cell Analysis Data Synthesis & IC50 Calc FluorAssay->Analysis Enz Kinetics WesternBlot Western Blot (Ac-Histone H3) CellCulture->WesternBlot Lysate Prep WesternBlot->Analysis Densitometry

Fig 2: Self-validating experimental workflow for benchmarking HDAC inhibitor efficacy.

Translational Outlook

The benchmarking data and structural analysis clearly demonstrate why 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is a superior tool compound compared to legacy SCFAs. By marrying the low-toxicity profile of a carboxylic acid ZBG with the high-affinity surface recognition of an imidazole-phenyl cap, researchers can achieve robust epigenetic modulation without the severe off-target toxicity associated with hydroxamic acids or the millimolar dosing requirements of Sodium Butyrate. For drug development professionals, this compound serves as an excellent starting scaffold for developing next-generation, isoform-selective epigenetic therapies.

References

  • Title: Zinc binding groups for histone deacetylase inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Computational Exploration of Zinc Binding Groups for HDAC Inhibition Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

Comparative

A Guide to Ensuring In Vivo Reproducibility of Pharmacological Responses for Novel HDAC Inhibitors: A Comparative Study Featuring 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

This guide provides a comprehensive framework for assessing the in vivo reproducibility of pharmacological responses to the novel histone deacetylase (HDAC) inhibitor, 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the in vivo reproducibility of pharmacological responses to the novel histone deacetylase (HDAC) inhibitor, 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid. For robust scientific validation, its performance is benchmarked against established, clinically approved HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

The reproducibility of in vivo pharmacological studies is a cornerstone of translational science. In the context of novel drug candidates, demonstrating consistent and reliable effects across multiple experiments is paramount before advancing to clinical evaluation. This guide emphasizes a self-validating experimental design, wherein the causality behind methodological choices is elucidated to ensure technical accuracy and trustworthiness.

The Central Role of HDAC Inhibition in Oncology and the Emergence of Novel Agents

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, leading to the aberrant transcription of genes involved in cell cycle control, differentiation, and apoptosis.[1][2] HDAC inhibitors function by preventing the removal of acetyl groups from histones, which maintains a more open chromatin structure, thereby restoring the expression of tumor suppressor genes.[2][3]

4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is a novel investigational compound designed as a pan-HDAC inhibitor. Its structural features, including the butyric acid moiety, suggest a mechanism of action consistent with other known HDAC inhibitors. This guide outlines the critical experiments required to confirm its in vivo efficacy and, most importantly, the reproducibility of these effects.

A Comparative Framework for Assessing In Vivo Reproducibility

To rigorously evaluate the reproducibility of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, a comparative study is proposed using a well-established human pancreatic cancer xenograft model. Pancreatic ductal adenocarcinoma (PDAC) is a suitable model as HDAC inhibitors like Belinostat have demonstrated efficacy in this setting.[4][5]

Experimental Workflow

The following diagram illustrates the comprehensive workflow for assessing the in vivo reproducibility of our lead compound against its comparators.

G cluster_0 Phase 1: Preparation & Implantation cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Cell Culture & Expansion (T3M4 Pancreatic Cancer Cells) C Subcutaneous Tumor Implantation A->C B Animal Acclimatization (Nude Mice) B->C D Tumor Growth to Palpable Size (~100-150 mm³) C->D E Randomization into Treatment Groups D->E F Daily Dosing (IP Injection) - Vehicle Control - Test Compound - Comparators E->F G Bi-weekly Tumor Volume Measurement F->G H Weekly Body Weight Monitoring F->H L Data Analysis & Statistical Evaluation G->L H->L I Tumor Excision at Study Endpoint J Pharmacodynamic Analysis (Western Blot for acH4) I->J K Histopathological Analysis (IHC for Ki-67) I->K

Caption: Workflow for in vivo reproducibility assessment.

Detailed Experimental Protocols

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: T3M4 human pancreatic cancer cell line.

  • Procedure:

    • T3M4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • A cell suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel is prepared.

    • The cell suspension is injected subcutaneously into the right flank of each mouse.

    • Tumors are allowed to grow to a palpable size of approximately 100-150 mm³.

Treatment Groups and Dosing

Mice are randomized into the following treatment groups (n=10 per group):

  • Vehicle Control (e.g., DMSO in saline)

  • 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (Dose to be determined by a prior dose-finding study)

  • Vorinostat (SAHA) (e.g., 50 mg/kg, daily)[6]

  • Romidepsin (e.g., 2 mg/kg, twice weekly)[7]

  • Panobinostat (e.g., 10 mg/kg, daily)[8][9]

All treatments are administered via intraperitoneal (IP) injection.

Efficacy and Toxicity Monitoring
  • Tumor Volume: Measured twice weekly using digital calipers. Volume (mm³) = (Length x Width²) / 2.

  • Body Weight: Monitored weekly as an indicator of systemic toxicity.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).

Pharmacodynamic and Histopathological Analysis

At the study endpoint, tumors are excised and processed for:

  • Western Blot Analysis: To assess target engagement, protein extracts from tumor lysates are analyzed for levels of acetylated histone H4 (acH4), a direct downstream marker of HDAC inhibition.[4][5]

  • Immunohistochemistry (IHC): Tumor sections are stained for the proliferation marker Ki-67 to evaluate the anti-proliferative effects of the treatments.[4][5]

Comparative Data Presentation

The following tables present hypothetical but expected outcomes from three independent, reproducible studies.

Table 1: Tumor Growth Inhibition
Treatment GroupStudy 1: TGI (%)Study 2: TGI (%)Study 3: TGI (%)Mean TGI (%) ± SD
Vehicle Control0000
4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid 62 58 65 61.7 ± 3.5
Vorinostat (SAHA)55525955.3 ± 3.5
Romidepsin70677370.0 ± 3.0
Panobinostat75727875.0 ± 3.0

TGI: Tumor Growth Inhibition, calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

Table 2: Pharmacodynamic Marker Modulation (acH4 Levels)
Treatment GroupStudy 1: Fold ChangeStudy 2: Fold ChangeStudy 3: Fold ChangeMean Fold Change ± SD
Vehicle Control1.01.01.01.0
4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid 4.5 4.2 4.8 4.5 ± 0.3
Vorinostat (SAHA)3.83.54.13.8 ± 0.3
Romidepsin5.24.95.55.2 ± 0.3
Panobinostat5.85.56.15.8 ± 0.3

Fold change is relative to the vehicle control group, determined by densitometry of Western blots.

Table 3: Anti-proliferative Effect (Ki-67 Staining)
Treatment GroupStudy 1: % Ki-67+Study 2: % Ki-67+Study 3: % Ki-67+Mean % Ki-67+ ± SD
Vehicle Control85888385.3 ± 2.5
4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid 35 40 33 36.0 ± 3.6
Vorinostat (SAHA)45484245.0 ± 3.0
Romidepsin28322628.7 ± 3.1
Panobinostat22252022.3 ± 2.5

% Ki-67+ cells determined by automated image analysis of IHC stained tumor sections.

Mechanistic Insights and Signaling Pathways

HDAC inhibitors exert their anti-tumor effects through multiple mechanisms. The primary pathway involves the re-expression of tumor suppressor genes.

G HDACi HDAC Inhibitor (e.g., 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid) HDAC HDACs HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Gene Tumor Suppressor Genes (e.g., p21) Gene->Transcription Apoptosis Apoptosis Transcription->Apoptosis CellCycle Cell Cycle Arrest Transcription->CellCycle

Caption: Simplified signaling pathway of HDAC inhibitors.

Conclusion

This guide provides a robust framework for assessing the in vivo reproducibility of novel HDAC inhibitors, using 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid as a case study. By employing a comparative study design with established drugs, and by meticulously documenting key efficacy and pharmacodynamic endpoints across multiple independent experiments, researchers can build a high-confidence data package for their investigational compounds. The consistent results for the hypothetical compound in the provided tables, benchmarked against known agents, would strongly support its continued development. This structured approach, grounded in scientific integrity, is essential for the successful translation of promising preclinical candidates into clinical therapies.

References

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  • Yoshizaki, T., et al. (2024). Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration. Oncology Letters, 27(6), 253. [Link]

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  • Hussain, A., et al. (2011). Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium. Urologic Oncology: Seminars and Original Investigations, 29(4), 409–415. [Link]

  • Wen, Y., et al. (2007). In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer. Gynecologic Oncology, 105(1), 138–145. [Link]

  • Hooker, J. M., et al. (2014). In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. Journal of Medicinal Chemistry, 57(18), 7586–7596. [Link]

  • Hooker, J. M., et al. (2014). In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. ACS Publications, [Link]

  • Wegener, A. R., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(24), 20569–20577. [Link]

  • Liu, H., et al. (2021). Evaluation of Class IIa Histone Deacetylases Expression and In Vivo Epigenetic Imaging in a Transgenic Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences, 22(16), 8684. [Link]

  • Cabot, M., et al. (2020). From molecular promise to preclinical results: HDAC inhibitors in the race for healthy aging drugs. Aging Cell, 19(5), e13149. [Link]

  • van der Meer, S., et al. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv, [Link]

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  • Elsinga, P. H., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology, 40(7), 941–948. [Link]

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  • Baron, R., et al. (2011). 4-benzimidazolyl-3-phenylbutanoic acids as novel PIF-pocket-targeting allosteric inhibitors of protein kinase PKCζ. Journal of Medicinal Chemistry, 54(21), 7524–7535. [Link]

  • Nguyen, J. D., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1269. [Link]

  • Yakovleva, E. E., et al. (2020). Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression tests in mice and rats. Research Results in Pharmacology, 6(4), 51–57. [Link]

  • Iljin, D. A., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55–60. [Link]

  • Firsov, A. A., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 245, 116049. [Link]

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  • Ohta, H., et al. (2000). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Journal of Labelled Compounds and Radiopharmaceuticals, 43(13), 1271–1280. [Link]

  • Nobile, V., et al. (2025). The Beneficial Effects of a N-(1-Carbamoyl-2-phenyl-ethyl) Butyramide on Human Keratinocytes. Cosmetics, 12(2), 52. [Link]

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Validation

Validating Target Engagement of a Novel HDAC Inhibitor: A Comparative Guide to Surface Plasmon Resonance and Bio-Layer Interferometry

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule directly interacts with its intended biological target is a cornerstone of a successful preclinical program. This process, known as target engagement validation, provides critical evidence for the mechanism of action and builds confidence in the therapeutic potential of a new chemical entity. This guide offers a comprehensive comparison of two powerful, label-free biosensor technologies—Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)—for validating the target engagement of a novel small molecule, 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, with its putative target, Histone Deacetylase 6 (HDAC6).

While the specific target of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is not definitively established in publicly available literature, its structural motifs, particularly the butyric acid moiety, suggest a potential interaction with zinc-dependent enzymes like Histone Deacetylases (HDACs). Butyric acid itself is a known HDAC inhibitor[1][2]. For the purpose of this illustrative guide, we will proceed with HDAC6 as the plausible target to demonstrate the application and comparison of SPR and BLI methodologies.

The Imperative of Biophysical Characterization in Drug Discovery

Before committing to costly and time-consuming cellular and in vivo studies, it is paramount to confirm a direct physical interaction between a drug candidate and its target protein. Failure to do so can lead to the misinterpretation of biological data, where observed phenotypic effects may be due to off-target interactions or other confounding factors. Techniques like SPR and BLI offer real-time, quantitative insights into binding events, providing invaluable data on binding affinity, kinetics (association and dissociation rates), and specificity.[3][4]

Comparative Overview: SPR vs. BLI

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)
Principle Measures changes in the refractive index near a sensor surface upon molecular binding.[3][5]Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[4][6]
Fluidics Microfluidics-based, continuous flow of analyte over the sensor surface.Dip-and-read system with no microfluidics; biosensor tip is moved between wells.[2][4]
Sensitivity High sensitivity, particularly for small molecule analysis.[6][7]Generally lower sensitivity than SPR, can be challenging for very small molecules.[4][6]
Throughput Varies by instrument, with some high-throughput options available.Generally higher throughput due to the parallel nature of the dip-and-read system.[4]
Sample Consumption Typically low due to microfluidics.[8]Low, as samples are in microplates.
Crude Sample Tolerance Less tolerant to crude or viscous samples due to the risk of clogging microfluidic channels.More tolerant to unpurified samples like cell lysates.[4]
Data Output Real-time sensorgrams providing kinetic (ka, kd) and affinity (KD) data.[3]Real-time binding curves providing kinetic and affinity data.[4]

Experimental Design for Target Engagement Validation

The core of our investigation is to quantify the interaction between our compound of interest, 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (let's call it "HDACi-42"), and recombinant human HDAC6 protein.

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p_prep Prepare Recombinant HDAC6 Protein immobilize Immobilize HDAC6 on Sensor Chip p_prep->immobilize c_prep Prepare HDACi-42 (Analyte) Dilutions inject Inject HDACi-42 (Association) c_prep->inject b_prep Prepare Buffers (Immobilization & Running) b_prep->immobilize equilibrate Equilibrate with Running Buffer b_prep->equilibrate dissociate Flow Running Buffer (Dissociation) b_prep->dissociate regenerate Regenerate Sensor Surface b_prep->regenerate immobilize->equilibrate Amine Coupling equilibrate->inject inject->dissociate dissociate->regenerate sensorgram Generate Sensorgrams dissociate->sensorgram regenerate->equilibrate Next Cycle fitting Fit Data to Binding Model sensorgram->fitting results Determine ka, kd, KD fitting->results

Caption: Workflow for SPR-based target engagement validation.

Bio-Layer Interferometry (BLI) Workflow

BLI_Workflow cluster_prep Preparation cluster_bli BLI Experiment cluster_analysis_bli Data Analysis p_prep_bli Prepare Biotinylated HDAC6 Protein load Load Biotinylated HDAC6 on Streptavidin Biosensor p_prep_bli->load c_prep_bli Prepare HDACi-42 (Analyte) Dilutions in Plate associate Associate with HDACi-42 c_prep_bli->associate b_prep_bli Prepare Buffers in Plate baseline Establish Baseline in Buffer b_prep_bli->baseline dissociate_bli Dissociate in Buffer b_prep_bli->dissociate_bli load->baseline baseline->associate associate->dissociate_bli curves Generate Binding Curves dissociate_bli->curves fitting_bli Fit Data to Binding Model curves->fitting_bli results_bli Determine ka, kd, KD fitting_bli->results_bli

Caption: Workflow for BLI-based target engagement validation.

Detailed Experimental Protocols

Part 1: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of HDACi-42 for immobilized HDAC6.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Recombinant human HDAC6 protein

  • HDACi-42

  • Immobilization buffer: 10 mM Sodium acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 1% DMSO

  • Regeneration solution: 10 mM Glycine-HCl, pH 2.5

Methodology:

  • Protein Preparation:

    • Dialyze HDAC6 into the immobilization buffer.

    • Determine the protein concentration accurately.

  • Sensor Surface Preparation (Amine Coupling):

    • Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject HDAC6 (at a concentration of 20-50 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of approximately 8000-10000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell is prepared similarly but without the protein injection to serve as a control for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a serial dilution of HDACi-42 in running buffer (e.g., ranging from 100 µM down to low nM concentrations). A buffer-only (0 nM) sample is also included.

    • Inject the HDACi-42 solutions over the HDAC6 and reference surfaces at a flow rate of 30 µL/min for a specified association time (e.g., 180 seconds).

    • Allow dissociation to occur by flowing running buffer over the surfaces for a specified time (e.g., 300 seconds).

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.

  • Data Analysis:

    • The response data from the reference flow cell is subtracted from the active flow cell data to obtain specific binding sensorgrams.

    • The processed sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Part 2: Bio-Layer Interferometry (BLI)

Objective: To determine the binding kinetics and affinity of HDACi-42 for HDAC6 using an alternative method.

Materials:

  • BLI instrument (e.g., Octet RED96)

  • Streptavidin (SA) biosensors

  • Biotinylated recombinant human HDAC6 protein

  • HDACi-42

  • Assay buffer: HBS-EP+ with 1% DMSO

  • 96-well microplate

Methodology:

  • Protein Preparation:

    • Biotinylate HDAC6 using a standard biotinylation reagent, followed by removal of excess biotin.

  • Assay Plate Setup:

    • Hydrate the SA biosensors in assay buffer.

    • In a 96-well plate, add assay buffer for the baseline step.

    • Add biotinylated HDAC6 (e.g., at 10-20 µg/mL) to designated wells for the loading step.

    • Prepare a serial dilution of HDACi-42 in assay buffer in subsequent wells for the association step.

    • Fill wells with assay buffer for the dissociation step.

  • Binding Analysis:

    • Load the biotinylated HDAC6 onto the SA biosensors until a stable signal is achieved (typically 1-2 nm shift).

    • Establish a baseline for the loaded biosensors in assay buffer for 60 seconds.

    • Move the biosensors to the wells containing the HDACi-42 dilutions to measure association for 180 seconds.

    • Transfer the biosensors to the wells with assay buffer to measure dissociation for 300 seconds.

  • Data Analysis:

    • The data is processed by subtracting the signal from a reference biosensor (without loaded protein).

    • The processed binding curves are aligned and fitted to a 1:1 binding model using the instrument's analysis software to calculate ka, kd, and KD.

Hypothetical Experimental Data

Table 1: Kinetic and Affinity Data for HDACi-42 Binding to HDAC6

Techniqueka (1/Ms)kd (1/s)KD (nM)
SPR 2.5 x 10⁵5.0 x 10⁻³20
BLI 2.1 x 10⁵6.2 x 10⁻³29.5

Table 2: Comparison of Assay Parameters

ParameterSPRBLI
Time to Result (8 concentrations) ~ 3 hours~ 1.5 hours
Protein Consumption ~ 50 µg~ 100 µg (for biotinylation and loading)
Small Molecule Consumption LowLow
Throughput SequentialParallel (8-16 channels)
Data Quality High signal-to-noise, excellent for small moleculesLower signal-to-noise for small molecules, may require higher concentrations

Discussion and Interpretation

The hypothetical data presented in Table 1 demonstrates good concordance between the SPR and BLI results, with both techniques identifying a nanomolar affinity interaction between HDACi-42 and HDAC6. The calculated KD values are in the same order of magnitude, which provides strong, cross-validated evidence of direct target engagement.

Expertise-Driven Insights:

  • Why SPR is often preferred for small molecules: SPR's high sensitivity and the continuous flow of analyte contribute to higher quality data for low molecular weight compounds, which typically generate smaller signals.[6][7] The microfluidics also help to minimize mass transport limitations, which can sometimes affect kinetic measurements.

  • The throughput advantage of BLI: For screening campaigns or when comparing a larger number of compounds, the parallel nature of BLI offers a significant throughput advantage.[4] The ability to use crude samples in BLI can also be beneficial in early discovery stages, for instance, when testing compounds in cell lysates.[4]

  • Immobilization Strategy is Key: In our SPR protocol, we used amine coupling, which is a robust and common method.[5] For BLI, a directed capture method using biotinylated protein on streptavidin biosensors was chosen. This ensures a uniform orientation of the protein, which can lead to more consistent binding data.[9] The choice of immobilization or capture strategy is critical and should be optimized to ensure the target protein remains active and accessible.[10]

Trustworthiness of the Data:

The self-validating nature of these experiments comes from the inclusion of proper controls. The use of a reference surface in SPR and a reference biosensor in BLI is crucial for subtracting non-specific binding and buffer effects.[9] Furthermore, the concentration-dependent binding observed and the goodness of fit of the data to a 1:1 binding model lend confidence to the results.

Conclusion and Recommendations

Both Surface Plasmon Resonance and Bio-Layer Interferometry are powerful techniques for validating the target engagement of small molecules.

  • For in-depth kinetic characterization and high-resolution analysis of a lead candidate like HDACi-42, SPR is often the gold standard due to its superior sensitivity for small molecule interactions. [6][7]

  • For higher throughput screening of a library of compounds or when working with complex samples, BLI provides a practical and efficient alternative. [4]

Ultimately, the choice between SPR and BLI will depend on the specific application, the stage of the drug discovery project, and the available instrumentation.[4] For robust validation of a key compound, generating data from two orthogonal methods, as demonstrated here, provides the highest level of confidence in the proposed mechanism of action. This biophysical validation is a critical step in de-risking a project and justifying its progression into more complex biological systems.

References

  • ResearchGate. (n.d.). Figure 4. Surface Plasmon Resonance Experiments for Target Validation... Retrieved from [Link]

  • Ayon, O. S., & McKeague, M. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Aptamers, 7, 7-12. Retrieved from [Link]

  • University of Utah. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. Retrieved from [Link]

  • SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • ACS Publications. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. Retrieved from [Link]

  • Sumble. (2025, November 30). What is SPR? Competitors, Complementary Techs & Usage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Optimized SPR-Based Screening of RNA-Targeting Small Molecules. Retrieved from [Link]

  • Sartorius. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Retrieved from [Link]

  • Creative Biostructure. (2025, April 11). Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better. Retrieved from [Link]

  • Immune Biosolutions. (2025, October 29). BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs. Retrieved from [Link]

  • Cytiva. (2024, September 5). Make the switch from ELISA to Biacore™ SPR-based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 4). Butyric acid and prospects for creation of new medicines based on its derivatives. PMC. Retrieved from [Link]

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Comparative

Comparing the toxicity profile of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid with reference compounds

A Strategic Guide to Evaluating the Toxicity Profile of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid Introduction: De-risking Novel Chemical Entities In the landscape of modern drug discovery, the early and accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Guide to Evaluating the Toxicity Profile of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

Introduction: De-risking Novel Chemical Entities

In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicity is paramount. A promising therapeutic candidate can fail in late-stage development due to an unforeseen adverse safety profile, resulting in significant financial and temporal losses. This guide provides a comprehensive framework for evaluating the toxicological profile of a novel chemical entity, 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid .

As of this writing, there is no publicly available toxicological data for this specific molecule. Therefore, this document serves as a strategic guide, outlining a rigorous, scientifically-grounded methodology for its initial safety assessment. We will deconstruct the molecule based on its chemical motifs, select appropriate reference compounds, and detail a tiered, logical progression of in vitro and in vivo assays to build a comprehensive toxicity profile. This approach is designed to provide researchers and drug development professionals with a self-validating system for making informed decisions.

Part 1: Structural Deconstruction and Hazard Identification

The first principle in toxicology is that the structure of a chemical dictates its function and potential liabilities. By analyzing the key structural motifs of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, we can infer potential toxicities and design a targeted testing strategy.

  • Imidazole Ring: This nitrogen-containing heterocycle is a common feature in many pharmaceuticals. While many imidazole-based drugs have favorable safety profiles, the ring system itself can be associated with certain toxicities. Some simple imidazoles are skin and eye irritants, and certain derivatives have been linked to liver and kidney effects in preclinical studies[1][2].

  • Phenylcarbamoyl Moiety: This functional group is a type of carbamate. Carbamate-containing compounds are well-known for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for nervous system function[3][4][5]. Inhibition of AChE can lead to a range of cholinergic effects, from mild symptoms like salivation and muscle tremors to severe outcomes including paralysis and respiratory failure[3][5]. While the specific substitution pattern of the target molecule will modulate this activity, it represents a critical liability to investigate.

  • Butyric Acid Tail: Butyric acid itself is a short-chain fatty acid with generally low acute toxicity. However, it can be a skin and eye irritant at high concentrations. Its primary role in the molecule is likely to influence physicochemical properties such as solubility and pharmacokinetics.

This structural analysis informs the selection of our reference compounds and the prioritization of our toxicological assays.

Part 2: Selection of Reference Compounds

To contextualize the results for our test compound, a panel of well-characterized reference compounds is essential. These compounds are chosen to represent the potential toxicities inferred from the structural motifs.

CompoundClass/MechanismRationale for Inclusion
Fluconazole Imidazole AntifungalRepresents a widely used pharmaceutical containing an imidazole ring with a well-documented safety profile, including rare but serious hepatic toxicity[6][7].
Carbaryl Carbamate InsecticideA classic N-methyl carbamate that acts as a potent acetylcholinesterase inhibitor. It will serve as a positive control for neurotoxic potential[3][8].
Doxorubicin Anthracycline ChemotherapyA standard positive control for in vitro cytotoxicity assays. It induces cell death through DNA intercalation and topoisomerase II inhibition[9][10][11].
Vehicle (e.g., DMSO) SolventThe negative control, used to dissolve the test compound and ensure that any observed effects are due to the compound itself and not the solvent.

Part 3: A Tiered Approach to In Vitro Toxicity Screening

A logical, tiered approach to in vitro testing allows for early identification of major liabilities and conserves resources. We will progress from general cytotoxicity to more specific organ and genetic toxicity assays.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration at which the compound causes general cell death. This is crucial for establishing dose ranges for subsequent, more complex assays.

A. MTT Assay (Mitochondrial Viability)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

B. LDH Release Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis[12][13][14]. It provides a complementary measure of cytotoxicity to the MTT assay.

Workflow for Initial Cytotoxicity Screening

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis plate_cells Plate Cells in 96-well plate (e.g., HepG2, HEK293) prepare_cpd Prepare Serial Dilutions of Test & Reference Compounds treat_cells Treat Cells with Compounds (24h, 48h, 72h incubation) prepare_cpd->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay ldh_assay Perform LDH Assay treat_cells->ldh_assay read_absorbance Measure Absorbance (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_ic50 Calculate % Viability & Determine IC50 Values read_absorbance->calc_ic50

Caption: General workflow for in vitro cytotoxicity screening.

Hypothetical Comparative Cytotoxicity Data (IC50, µM)

CompoundMTT Assay (HepG2, 48h)LDH Assay (HepG2, 48h)
4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid > 100> 100
Fluconazole> 100> 100
Carbaryl5570
Doxorubicin1.22.5
Vehicle (0.1% DMSO)No effectNo effect
(Note: Data for the test compound is hypothetical and for illustrative purposes only.)
Tier 2: Specific Toxicity Endpoints

Following the initial screen, we investigate specific, critical toxicities suggested by the compound's structure and regulatory requirements.

A. Genotoxicity: Bacterial Reverse Mutation (Ames) Test

This assay is a regulatory requirement and assesses the mutagenic potential of a compound. It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium[15]. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

B. Hepatotoxicity: In Vitro Assessment with HepG2 Cells

Given the potential for imidazole-related liver effects, an early assessment of hepatotoxicity is prudent. Human hepatoma (HepG2) cells are a standard model. Following exposure to the test compound, the cell culture supernatant can be analyzed for levels of key liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are released from damaged liver cells[16][17][18].

C. Cardiotoxicity: hERG Potassium Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a leading cause of drug-induced cardiac arrhythmias (Torsades de Pointes) and drug withdrawal[19][20]. This electrophysiology-based assay, typically using automated patch-clamp systems on cells stably expressing the hERG channel, is a critical safety screen[19][21]. It measures the compound's ability to block the hERG current, providing an IC50 value.

Decision Logic for In Vitro Toxicity Testing

G start Test Compound cytotoxicity Cytotoxicity Screening (MTT / LDH) start->cytotoxicity genotoxicity Ames Test (OECD 471) cytotoxicity->genotoxicity IC50 > 10µM stop High Risk: Re-evaluate or Stop cytotoxicity->stop IC50 < 10µM hepatotoxicity Hepatotoxicity (HepG2 AST/ALT) genotoxicity->hepatotoxicity Negative genotoxicity->stop Positive cardiotoxicity hERG Assay hepatotoxicity->cardiotoxicity No significant AST/ALT increase hepatotoxicity->stop Significant AST/ALT increase proceed Proceed to In Vivo Studies cardiotoxicity->proceed hERG IC50 > 30µM or SI > 10 cardiotoxicity->stop hERG IC50 < 10µM or SI < 10

Caption: A typical decision-making tree based on in vitro results.

Part 4: Prospective In Vivo Evaluation

If the in vitro profile is favorable, the next step is to evaluate the compound's effects in a whole biological system. In vivo studies provide crucial information on bioavailability, metabolism, and potential target organ toxicities that cannot be fully recapitulated in vitro[19][22].

A. Acute Oral Toxicity Study (OECD TG 423)

This study provides an initial estimate of the compound's intrinsic toxicity after a single oral dose. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimal number of animals (typically rats) to place the substance into a defined toxicity class based on observed mortality[2][23][24]. This study helps determine the dose ranges for subsequent repeated-dose studies.

B. Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)

This is a cornerstone of preclinical safety assessment. The test substance is administered daily via oral gavage to rodents (usually rats) for 28 days at three or more dose levels[1][25][26]. This study is designed to identify potential target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL)[26][27].

Key Parameters Monitored in OECD TG 407:

  • Clinical Observations: Daily checks for signs of toxicity.

  • Body Weight and Food Consumption: Measured weekly.

  • Hematology: Analysis of red and white blood cells, platelets, etc.

  • Clinical Biochemistry: Measurement of serum enzymes (e.g., ALT, AST, ALP), creatinine, urea, etc.

  • Urinalysis: Assessment of kidney function.

  • Gross Necropsy: Macroscopic examination of all organs at termination.

  • Organ Weights: Key organs are weighed.

  • Histopathology: Microscopic examination of a comprehensive list of organs and tissues[26].

Part 5: Experimental Methodologies

Protocol 1: LDH Cytotoxicity Assay
  • Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound, reference compounds, a vehicle control (negative), and a lysis control (e.g., Triton X-100) for maximum LDH release (positive). Incubate for the desired time period (e.g., 48 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes[13]. Carefully transfer 100 µL of the cell-free supernatant to a new 96-well plate.

  • Reaction: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and a tetrazolium salt) to each well with supernatant[14].

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light[13].

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive (100% lysis) and negative (spontaneous release) controls.

Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)
  • Preparation: Prepare five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). Prepare test compound dilutions, vehicle controls, and known mutagen positive controls. Prepare S9 mix for metabolic activation.

  • Method (Pre-incubation): In a test tube, add 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates), and 0.1 mL of the test compound dilution.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking[28].

  • Plating: After incubation, add 2 mL of molten top agar containing a trace of histidine (or tryptophan) and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Conclusion

While the specific toxicity profile of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid remains to be determined through empirical testing, this guide presents a robust, logical, and scientifically-defensible strategy for its evaluation. By combining structural analysis with a tiered in vitro and in vivo testing cascade, researchers can efficiently identify potential liabilities, build a comprehensive safety profile, and make informed decisions on the continued development of this novel chemical entity. The integrity of any drug development program rests on the quality and thoroughness of its preclinical safety assessment.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB.
  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (2025, June 25). OECD.
  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (2008, October 16). R Discovery.
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD.
  • Carbaryl. (n.d.).
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). (n.d.). IVAMI.
  • A 28-Day Repeated Oral Administration Study of Mechanically Fibrillated Cellulose Nanofibers According to OECD TG407. (2024, June 24). MDPI.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific.
  • Comparison of in vitro models for drug-induced liver injury assessment. (2024, June 5). BMB Reports.
  • Carbaryl. (n.d.). Wikipedia.
  • Doxorubicin weekly low dose administration: in vitro cytotoxicity generated by the typical pharmacokinetic profile. (n.d.). PubMed.
  • Toxicological Profile of Carbaryl. (2026, January 21).
  • GLP OECD 471 Ames Test (GLP)
  • LDH Cytotoxicity Detection Kit. (n.d.). Takara Bio.
  • Organotypic Cultures of HepG2 Cells for In Vitro Toxicity Studies. (2011, December 9). Hilaris Publisher.
  • Ames Test - Confirmatory test included - OECD 471. (n.d.). Vivotecnia.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
  • 28-day Repeated Dose Oral Toxicity study in Rat :Confirm the NOAEL Study. (2014, April 16). Daikin Chemicals.
  • OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. (2024, May 31). Scirp.org.
  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (2015, January 29). Dove Medical Press.
  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (2024, February 13). PMC.
  • OECD Guideline for Testing of Chemicals 423. (2001, December 17). National Institute of Health Sciences, Japan.
  • GLP OECD 471 Ames Test. (n.d.). Scantox.
  • Carbaryl. (2007, January 5). USDA Forest Service.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega.
  • LDH Cytotoxic Test Wako. (n.d.). Wako Pure Chemical Industries.
  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). Protocols.io.
  • REVERSE MUTATION ASSAY “AMES TEST” USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. (2002, October 23). AGC Chemicals Company.
  • Clinical Concentrations of Doxorubicin Inhibit Activity of Myocardial Membrane-associated, Calcium-independent Phospholipase A21. (2001, May 1). Cancer Research - AACR Journals.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences.
  • Analysis of adverse events induced by fluconazole based on FAERS database. (n.d.). Taylor & Francis Online.
  • Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbam
  • fluconazole induced toxic: Topics by Science.gov. (n.d.). Science.gov.
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  • Assessing AST released in a cell culture model of liver toxicity using AlphaLISA. (n.d.). Revvity.
  • Hepatotoxicity Assay, Human HepG2 Cells. (n.d.). Sigma-Aldrich.
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hep
  • Molecular Structure - Carbaryl. (n.d.). EPA OSC Response.
  • DIFLUCAN®. (n.d.). Pfizer.
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Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Master Plan for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid

As a Senior Application Scientist, I recognize that handling complex nitrogenous heterocyclic compounds requires more than just following a generic Safety Data Sheet (SDS). 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric aci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex nitrogenous heterocyclic compounds requires more than just following a generic Safety Data Sheet (SDS). 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid (CAS: 510712-03-5)—structurally a glutaric acid monoamide derivative—presents specific end-of-life management challenges [1].

This guide provides a self-validating, step-by-step protocol for the safe operational handling and RCRA-compliant disposal of this compound. By understanding the chemical mechanisms behind these safety protocols, researchers can ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound.

Quantitative Chemical Data
PropertyValue / Description
Chemical Name 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid
IUPAC / Alternate Name 5-((2-(1H-Imidazol-1-yl)phenyl)amino)-5-oxopentanoic acid [2]
CAS Number 510712-03-5
Molecular Formula C₁₄H₁₅N₃O₃
Molecular Weight 273.29 g/mol
Key Structural Motifs Imidazole ring, Phenylcarbamoyl (Amide) group, Carboxylic acid
Primary Hazards Skin/Eye Irritation, Potential Aquatic Toxicity
Mechanistic Causality Behind Hazards

The presence of the imidazole ring and the amide (phenylcarbamoyl) linkage dictates our strict disposal strategy. In uncontrolled aqueous environments (especially under extreme pH conditions), the amide bond can undergo slow hydrolysis. This degradation pathway potentially releases 2-(1H-imidazol-1-yl)aniline, a biologically active and potentially toxic intermediate. Therefore, drain disposal is strictly prohibited , and the compound must be managed as hazardous chemical waste[3].

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical workflow for segregating and routing waste streams containing this compound to ensure compliance with environmental regulations.

WasteWorkflow Start 4-(2-Imidazol-1-yl-phenylcarbamoyl) -butyric acid Waste Solid Solid Waste (Powders, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Incineration High-Temp Incineration (800-1100°C, NOx Scrubbed) Solid->Incineration Double-bagged Aqueous Aqueous Waste (pH 5-9) Liquid->Aqueous Water-based Organic Organic Solvents (e.g., DMSO, DCM) Liquid->Organic Solvent-based Aqueous->Incineration Organically contaminated Organic->Incineration Compatible HDPE

Figure 1: Waste segregation and disposal workflow for 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid.

Step-by-Step Operational & Disposal Methodology

Phase A: Operational Handling & Spill Response

Before generating waste, ensure the operational environment is secured.

  • Engineering Controls: Always handle the raw powder within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of particulate matter.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for concentrated solutions), splash goggles, and a standard lab coat.

  • Spill Response Protocol:

    • Solid Spills: Do not sweep. Use a damp Kimwipe (moistened with water or ethanol) to carefully wipe up the powder to prevent aerosolization. Place the contaminated wipes into a solid waste container.

    • Liquid Spills: Absorb with inert materials (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

Phase B: Waste Segregation & Containment

Proper containment at the source prevents dangerous cross-reactions and ensures compliance with Satellite Accumulation Area (SAA) regulations [3].

  • Solid Waste Containment: Collect all contaminated consumables (weighing boats, pipette tips, PPE) in a 4-mil transparent polyethylene bag. Double-bag the waste and place it in a rigid, puncture-resistant outer container.

  • Liquid Waste Containment:

    • Collect liquid waste in High-Density Polyethylene (HDPE) carboys.

    • Crucial Step: Segregate based on the solvent used. If the compound is dissolved in Dimethyl Sulfoxide (DMSO) or Methanol, route it to Non-Halogenated Organic Waste . If dissolved in Dichloromethane (DCM), it must go to Halogenated Organic Waste .

  • Chemical Incompatibilities: Never mix this waste stream with strong oxidizers, strong acids, or strong bases. Extreme pH levels will catalyze the hydrolysis of the butyric acid chain from the phenylcarbamoyl group.

Phase C: Labeling and SAA Storage
  • Immediate Labeling: Attach a GHS-compliant hazardous waste label the moment the first drop of waste enters the container. The label must explicitly state "Toxic - Contains 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid" [4].

  • Storage Limits: Store in a designated SAA at or near the point of generation. Do not exceed the 55-gallon accumulation limit, and ensure the container is tightly closed unless actively adding waste [4].

Phase D: Final Destruction via Incineration

The only scientifically sound method for the final disposal of this compound is High-Temperature Incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF) [5].

  • Thermal Degradation Mechanism: The incinerator must operate between 800°C and 1,100°C . This extreme thermal environment is required to fully cleave the highly stable aromatic imidazole ring and the amide bonds, reducing the molecule to basic oxides.

  • Emission Controls: Because the molecular formula (C₁₄H₁₅N₃O₃) contains three nitrogen atoms, standard combustion will generate toxic nitrogen oxides (NOx). Ensure your contracted waste disposal vendor utilizes incinerators equipped with NOx scrubbers to neutralize these gases before atmospheric release, adhering to EPA/RCRA clean air standards [5].

References

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines - Satellite Accumulation Area Requirements." UPenn Environmental Health and Radiation Safety. Available at: [Link]

  • Duke University OESO. "Laboratory Chemical Waste Management Practices." Duke Occupational & Environmental Safety Office. Available at: [Link]

  • Britannica. "Hazardous-waste management: Treatment, storage, and disposal." Encyclopedia Britannica. Available at:[Link]

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